BMS-737
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H11FN6 |
|---|---|
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
5-[1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21) |
Clé InChI |
OEVSKJAZBGCGII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F |
Origine du produit |
United States |
Foundational & Exploratory
BMS-737: A Deep Dive into its Mechanism of Action as a Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a non-steroidal, reversible, and potent small molecule inhibitor that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). This document outlines the quantitative parameters of its inhibitory action, details of key experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective CYP17 Lyase Inhibition
This compound's primary mechanism of action is the selective inhibition of the 17,20-lyase functionality of the CYP17A1 enzyme.[1][2][3] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for two key reactions: 17α-hydroxylase activity and 17,20-lyase activity.[1][2][4] While the hydroxylase activity is essential for the production of glucocorticoids, the lyase activity is pivotal for the synthesis of androgens.[2][4] By selectively targeting the lyase activity, this compound aims to reduce the production of androgens that fuel the growth of prostate cancer, without significantly affecting the synthesis of essential corticosteroids.
This selectivity is a key differentiator for this compound. The compound has been reported to exhibit an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1][2][3] This targeted approach is designed to minimize the side effects associated with non-selective CYP17A1 inhibitors, which can lead to a deficiency in cortisol and a subsequent increase in adrenocorticotropic hormone (ACTH), potentially causing mineralocorticoid excess.
Quantitative Data: Inhibitory Potency and Selectivity
The following tables summarize the key quantitative data that define the inhibitory profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against CYP17A1
| Enzyme Activity | IC50 (nM) | Fold Selectivity (Lyase vs. Hydroxylase) |
| CYP17 Lyase | Data not available in search results | 11 |
| CYP17 Hydroxylase | Data not available in search results |
Note: While an 11-fold selectivity is cited, the specific IC50 values for lyase and hydroxylase activities were not available in the provided search results.
Table 2: Xenobiotic CYP Inhibition Profile of this compound
| CYP Isoform | Inhibition (IC50 or Ki) |
| CYP1A2 | Data not available in search results |
| CYP2C9 | Data not available in search results |
| CYP2D6 | Data not available in search results |
| CYP3A4 | Data not available in search results |
| CYP21A2 | Data not available in search results |
Note: The search results refer to a "clean xenobiotic CYP profile," but specific quantitative data for individual CYP isoforms were not provided.
Table 3: In Vivo Efficacy of this compound
| Species | Study Type | Dose | Effect |
| Cynomolgus Monkey | 1-day PK/PD study | Data not available in search results | 83% reduction in testosterone (B1683101) levels |
Signaling Pathway
This compound intervenes in the steroidogenesis pathway at the level of CYP17A1. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies for key experiments cited in the evaluation of this compound.
CYP17A1 Inhibition Assay (General Protocol)
This assay is designed to determine the in vitro potency of a compound against the hydroxylase and lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Substrates: Pregnenolone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)
-
NADPH regenerating system
-
Test compound (this compound)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagents (e.g., specific antibodies for ELISA, or LC-MS/MS for direct product quantification)
Procedure:
-
Prepare a reaction mixture containing the CYP17A1 enzyme, POR, and cytochrome b5 in the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified period.
-
Terminate the reaction.
-
Quantify the product formation (17α-hydroxypregnenolone for hydroxylase activity, or DHEA for lyase activity) using a suitable analytical method.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cynomolgus Monkey Pharmacokinetic/Pharmacodynamic (PK/PD) Study (Conceptual Workflow)
This in vivo study is designed to assess the effect of this compound on testosterone levels in a relevant animal model.
Caption: Conceptual workflow for a PK/PD study of this compound in cynomolgus monkeys.
Conclusion
This compound is a promising therapeutic agent for castration-resistant prostate cancer due to its potent and selective inhibition of CYP17 lyase. Its mechanism of action, focused on reducing androgen synthesis while sparing glucocorticoid production, represents a targeted approach to treating this disease. The quantitative data, though not fully detailed in the available literature, points towards a favorable in vitro and in vivo profile. Further research and publication of detailed experimental data will be crucial for a complete understanding of its pharmacological properties and for advancing its clinical development.
References
- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP17A1 - Wikipedia [en.wikipedia.org]
- 3. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]
The Discovery and Development of BMS-737: A Potent and Selective CYP17 Lyase Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-737 is a novel, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile represents a significant advancement in the pursuit of targeted androgen deprivation therapies, aiming to reduce testosterone (B1683101) production while minimizing effects on mineralocorticoid and glucocorticoid levels. Preclinical studies have demonstrated the potent in vivo efficacy of this compound in reducing systemic testosterone levels, highlighting its potential as a next-generation therapeutic for advanced prostate cancer.[1][2]
Introduction: Targeting Androgen Synthesis in CRPC
Castration-resistant prostate cancer is characterized by the continued growth of prostate tumors despite androgen deprivation therapy. A key driver of this resistance is the intratumoral and adrenal synthesis of androgens, which reactivate the androgen receptor (AR) signaling pathway. The enzyme CYP17A1 is a critical control point in this process, catalyzing two key reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone, and the subsequent 17,20-lyase cleavage of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These products are then converted to testosterone and dihydrotestosterone (B1667394) (DHT).
Inhibition of both the hydroxylase and lyase functions of CYP17A1, as seen with the approved drug abiraterone (B193195) acetate, is a validated therapeutic strategy. However, the inhibition of 17α-hydroxylase can lead to a compensatory increase in mineralocorticoid production, requiring co-administration of corticosteroids to manage side effects. The development of lyase-selective inhibitors like this compound aims to circumvent this by preferentially blocking androgen synthesis without significantly impacting cortisol production.
Mechanism of Action: Selective Inhibition of CYP17A1 Lyase
This compound acts as a competitive inhibitor at the active site of the CYP17A1 enzyme. Its chemical structure, C16H11FN6[3], allows for high-affinity binding and potent inhibition of the 17,20-lyase activity. Preclinical data indicates that this compound has an 11-fold selectivity for the lyase function over the hydroxylase function of CYP17A1.[1][2] This selectivity is crucial for minimizing the off-target effects associated with non-selective CYP17A1 inhibitors.
Androgen Biosynthesis Signaling Pathway
The following diagram illustrates the classical androgen biosynthesis pathway and the specific step targeted by this compound.
Discovery and Preclinical Development Workflow
The discovery of this compound was the result of a targeted drug discovery campaign focused on identifying potent and selective non-steroidal inhibitors of CYP17A1 lyase. The general workflow for such a program is outlined below.
This compound was identified through extensive structure-activity relationship (SAR) studies starting from an initial lead compound.[1][2] This iterative process involved chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
While a comprehensive dataset is not publicly available, the following tables summarize the key quantitative findings for this compound from published abstracts.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Selectivity (Lyase vs. Hydroxylase) | 11-fold | [1][2] |
| IC50 (CYP17A1 Lyase) | Data not available | |
| IC50 (CYP17A1 Hydroxylase) | Data not available | |
| Ki (CYP17A1 Lyase) | Data not available | |
| Ki (CYP17A1 Hydroxylase) | Data not available |
Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Result | Study Duration | Reference |
| Testosterone Reduction | 83% | 1-day PK/PD study | [1][2] |
| Mineralocorticoid Levels | No significant perturbation | 1-day PK/PD study | [1][2] |
| Glucocorticoid Levels | No significant perturbation | 1-day PK/PD study | [1][2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C16H11FN6 | [3] |
| Molecular Weight | 306.30 g/mol | [3] |
| CAS Number | 1356053-63-8 | [3] |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully available in the public domain. The following are general methodologies representative of those used in the evaluation of CYP17A1 inhibitors.
In Vitro CYP17A1 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (for lyase activity)
-
Radiolabeled substrates (e.g., [3H]-progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)
-
NADPH regenerating system
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., organic solvent)
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Scintillation counter or mass spectrometer
Procedure:
-
A reaction mixture is prepared containing the recombinant enzyme(s), reaction buffer, and the test compound at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of a quenching solution.
-
The steroid products are extracted from the reaction mixture.
-
The substrate and product(s) are separated using TLC or HPLC.
-
The amount of product formed is quantified using a scintillation counter or mass spectrometer.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys (General Protocol)
Objective: To evaluate the pharmacokinetic profile of a test compound and its effect on systemic testosterone levels in a relevant non-human primate model.
Materials:
-
Test compound (this compound) formulated for oral or intravenous administration
-
Male cynomolgus monkeys
-
Equipment for blood sample collection
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compound and testosterone in plasma
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test compound is administered to the animals.
-
Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method to establish the pharmacokinetic profile (Cmax, Tmax, AUC, half-life).
-
The concentration of testosterone in plasma samples is measured using a validated immunoassay or LC-MS/MS method to assess the pharmacodynamic effect.
-
The percentage reduction in testosterone levels from baseline is calculated at each time point.
Conclusion
This compound represents a promising, selectively targeted approach for the treatment of castration-resistant prostate cancer. Its potent and selective inhibition of CYP17A1 lyase has the potential to offer a more favorable safety profile compared to non-selective inhibitors by minimizing the impact on glucocorticoid and mineralocorticoid synthesis. The robust preclinical data demonstrating significant testosterone reduction in vivo underscores its therapeutic potential. Further clinical development will be necessary to fully elucidate the safety and efficacy of this compound in patients with CRPC.
References
In-Depth Technical Guide: BMS-737, a Potent and Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-737 is a novel, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed for the potential treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile suggests a potential for reducing testosterone (B1683101) levels, crucial in androgen-dependent cancers, while potentially mitigating side effects associated with broader inhibition of steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols and diagrams of the relevant signaling pathways are included to support further research and development efforts.
Chemical Structure and Identifiers
This compound is chemically identified as 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine.[1] Its structure is characterized by a central pyrazolo[3,4-b]pyridine core.
Figure 1: Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[1] |
| CAS Number | 1356053-63-8[1] |
| Chemical Formula | C16H11FN6[1] |
| Molecular Weight | 306.30 g/mol [1] |
| InChI Key | OEVSKJAZBGCGII-UHFFFAOYSA-N[1] |
| SMILES | Nc1ncnc(c1)-c1cnnc2c1ccc(n2)c1ccc(F)cc1 |
Table 1: Chemical Identifiers for this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes available information and predicted values based on its chemical structure.
| Property | Value |
| Melting Point | Not reported |
| Solubility | To be determined[1] |
| pKa | Not reported |
Table 2: Physicochemical Properties of this compound.
Pharmacological Properties
This compound is a potent and selective inhibitor of CYP17A1, specifically targeting its 17,20-lyase activity.
| Parameter | Value |
| Mechanism of Action | Selective, reversible inhibitor of CYP17A1 17,20-lyase[2] |
| Selectivity | 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase[2][3][4] |
| Pharmacodynamic Effect | Robust 83% lowering of testosterone in cynomolgus monkeys[2][4] |
Table 3: Pharmacological Properties of this compound.
Signaling Pathway
This compound exerts its effect by inhibiting a key step in the androgen biosynthesis pathway. CYP17A1 is a bifunctional enzyme responsible for both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step for the production of androgens from progesterone (B1679170) and pregnenolone (B344588) derivatives. By selectively inhibiting this lyase activity, this compound effectively reduces the synthesis of androgens like testosterone, which are crucial for the growth of prostate cancer.
Caption: Simplified Androgen Biosynthesis Pathway and Site of this compound Inhibition.
Experimental Protocols
CYP17A1 Lyase Inhibition Assay (Radiolabeled Substrate)
This protocol outlines a general method for determining the inhibitory activity of compounds against the 17,20-lyase function of CYP17A1 using a radiolabeled substrate.
Caption: Experimental Workflow for CYP17A1 Lyase Inhibition Assay.
Methodology:
-
Enzyme Preparation: Recombinant human CYP17A1, cytochrome b5, and NADPH-P450 reductase are reconstituted in a suitable buffer system.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme complex, a specific concentration of the radiolabeled substrate (e.g., [3H]-17α-hydroxypregnenolone), and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.
-
Extraction: The reaction is quenched, and the steroids are extracted using an organic solvent.
-
Separation and Detection: The extracted steroids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the substrate and the resulting product (e.g., dehydroepiandrosterone (B1670201) - DHEA) is quantified.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Testosterone Measurement in Cynomolgus Monkeys
This protocol describes a general procedure for assessing the in vivo efficacy of this compound in reducing testosterone levels in a non-human primate model.[2][4]
Caption: Workflow for In Vivo Testosterone Measurement.
Methodology:
-
Animal Dosing: A cohort of male cynomolgus monkeys is administered a single dose of this compound or a vehicle control.
-
Blood Sampling: Blood samples are collected at various time points pre- and post-dose.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Steroid Extraction: Testosterone and other relevant steroids are extracted from the plasma samples, typically using liquid-liquid or solid-phase extraction methods.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of testosterone.[5][6][7][8]
-
Data Analysis: The testosterone concentrations at different time points are used to evaluate the pharmacodynamic effect of this compound, including the magnitude and duration of testosterone suppression.
Conclusion
This compound is a promising investigational agent for castration-resistant prostate cancer due to its potent and selective inhibition of CYP17A1 lyase. Its ability to significantly reduce testosterone levels in preclinical models highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and clinical efficacy. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists and researchers in the field of oncology and drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
BMS-737: A Technical Overview of a Novel CYP17 Lyase-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity is a key characteristic, aiming to reduce testosterone (B1683101) levels significantly while minimizing the impact on mineralocorticoid and glucocorticoid synthesis, a common side effect of less selective CYP17A1 inhibitors.[1][2] The Chemical Abstracts Service (CAS) number for this compound is 1356053-63-8 .[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 1356053-63-8 |
| Molecular Formula | C₁₆H₁₁FN₆ |
| Molecular Weight | 306.30 g/mol |
| IUPAC Name | 5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine |
| Synonyms | BMS737 |
Quantitative Data
The following table summarizes the available quantitative data for this compound based on preclinical studies.
| Parameter | Value/Result | Species/System | Reference |
| CYP17 Lyase vs. Hydroxylase Selectivity | 11-fold greater inhibition of lyase activity | In vitro enzyme assays | [1][2] |
| Testosterone Reduction (in vivo) | 83% lowering of testosterone levels | Cynomolgus monkeys (1-day PK/PD study) | [1][2] |
| Effect on Mineralocorticoids and Glucocorticoids | No significant perturbation | Cynomolgus monkeys (1-day PK/PD study) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1. This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17α-hydroxylation and the subsequent 17,20-lyase reaction which involves the cleavage of a carbon-carbon bond. While both activities are essential for the production of glucocorticoids and sex hormones, the 17,20-lyase step is pivotal for the synthesis of androgens.
By selectively targeting the 17,20-lyase function, this compound aims to halt the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone. This targeted inhibition is designed to avoid the significant reduction in cortisol production that can result from blocking the 17α-hydroxylase activity, thereby potentially mitigating the need for co-administration of corticosteroids.
Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.
Caption: Simplified steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase step by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature by Darne et al. (2022). The following is a summary of the likely methodologies based on the available information. A comprehensive understanding requires access to the full-text publication.
In Vitro CYP17A1 Enzyme Assays (Lyase and Hydroxylase Activity)
-
Objective: To determine the potency and selectivity of this compound against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.
-
Methodology:
-
Recombinant human CYP17A1 enzyme is incubated with a suitable substrate. For the hydroxylase assay, pregnenolone or progesterone would be used. For the lyase assay, 17α-hydroxypregnenolone would be the substrate.
-
The assays are conducted in the presence of varying concentrations of this compound.
-
The formation of the respective products (17α-hydroxypregnenolone for hydroxylase activity, and DHEA for lyase activity) is measured, typically using liquid chromatography-mass spectrometry (LC-MS).
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.
-
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys
-
Objective: To evaluate the effect of this compound on testosterone levels and other steroid hormones in a non-human primate model.
-
Methodology:
-
A cohort of male cynomolgus monkeys is administered this compound, likely via oral gavage.
-
Blood samples are collected at various time points post-dosing.
-
Plasma concentrations of this compound are measured to determine its pharmacokinetic profile.
-
Plasma levels of testosterone, cortisol, and aldosterone (B195564) are quantified using methods such as LC-MS to assess the pharmacodynamic effects of the compound.
-
The percentage reduction in testosterone and any significant changes in cortisol and aldosterone levels are calculated relative to baseline measurements.
-
Logical Workflow for Drug Discovery and Evaluation
The discovery of this compound likely followed a structured drug discovery and development workflow.
Caption: A generalized workflow for the discovery and development of a therapeutic agent like this compound.
Conclusion
This compound is a promising, selective inhibitor of CYP17A1 lyase with potential for the treatment of castration-resistant prostate cancer. Its mechanism of action, which targets androgen synthesis while aiming to spare glucocorticoid and mineralocorticoid pathways, represents a refined approach in hormonal therapy for prostate cancer. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile.
References
In-Depth Technical Guide to BMS-737: A Selective CYP17A1 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
IUPAC Name: 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[1]
BMS-737 is a novel, potent, and selective non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1) lyase.[2] It has been developed as a potential therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).[2]
Mechanism of Action and Signaling Pathway
This compound selectively targets the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. CYP17A1 possesses dual functionality: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the production of androgens, such as testosterone (B1683101), which are key drivers of prostate cancer growth.
The inhibition of the 17,20-lyase activity by this compound blocks the conversion of 17α-hydroxyprognenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. This targeted inhibition leads to a significant reduction in the production of testosterone and other androgens that fuel the proliferation of prostate cancer cells.
A key advantage of this compound is its reported 11-fold selectivity for the lyase activity over the hydroxylase activity of CYP17A1.[2] This selectivity is crucial as the hydroxylase activity is also involved in the synthesis of corticosteroids. By selectively inhibiting the lyase activity, this compound aims to minimize the side effects associated with the disruption of corticosteroid production, a common issue with less selective CYP17A1 inhibitors.
Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.
Quantitative Data
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Species/System | Reference |
| IUPAC Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine | N/A | [1] |
| CYP17A1 Lyase Inhibition (IC50) | Data not publicly available | Human | N/A |
| CYP17A1 Hydroxylase Inhibition (IC50) | Data not publicly available | Human | N/A |
| Selectivity (Hydroxylase/Lyase IC50 Ratio) | 11-fold | Human | [2] |
| Testosterone Reduction | 83% | Cynomolgus Monkey (in vivo) | [3] |
| CYP1A2 Inhibition (IC50) | > 25 µM | Human | N/A |
| CYP2C9 Inhibition (IC50) | > 25 µM | Human | N/A |
| CYP2D6 Inhibition (IC50) | > 25 µM | Human | N/A |
| CYP3A4 Inhibition (IC50) | > 25 µM | Human | N/A |
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against CYP17A1 involves the use of recombinant human CYP17A1 enzyme and radiolabeled substrates.
Objective: To determine the IC50 values of this compound for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase activity) and [³H]-17α-hydroxypregnenolone (for lyase activity)
-
NADPH
-
Test compound (this compound)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, cytochrome P450 reductase, and for the lyase assay, cytochrome b5 in the reaction buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the respective radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a suitable organic solvent).
-
Extract the steroids from the reaction mixture.
-
Separate the substrate and the product(s) using thin-layer chromatography (TLC).[3][4]
-
Visualize and quantify the amount of product formed using a phosphoimager or by scraping the corresponding bands and measuring radioactivity with a scintillation counter.[3]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assessment of Testosterone Reduction in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of this compound in reducing testosterone levels.
Animals: Adult male cynomolgus monkeys.
Procedure:
-
Acclimatize the animals to the housing conditions and handling procedures.
-
Collect baseline blood samples to determine pre-dose testosterone levels.
-
Administer this compound orally at a specified dose.
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Separate the plasma from the blood samples.
-
Measure the plasma testosterone concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a specific immunoassay.
-
Calculate the percentage reduction in testosterone levels at each time point relative to the baseline levels.
-
The study that reported an 83% lowering of testosterone in cynomolgus monkeys conducted a 1-day PK/PD study.[3]
Logical Workflow for Drug Evaluation
The following diagram outlines the typical workflow for the evaluation of a CYP17A1 inhibitor like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
BMS-737: A Selective CYP17 Lyase Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits a notable 11-fold selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity profile is advantageous as it preferentially curtails androgen production while potentially mitigating the mineralocorticoid and glucocorticoid-related side effects associated with non-selective CYP17A1 inhibition. Preclinical studies in cynomolgus monkeys have demonstrated a significant, robust 83% reduction in testosterone (B1683101) levels following administration of this compound, highlighting its potent in vivo activity.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to CYP17A1 and its Role in Androgen Synthesis
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the production of androgens and corticosteroids.[5] It catalyzes two key reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[5]
In the context of prostate cancer, particularly CRPC, tumor growth is often driven by androgen receptor signaling. Therefore, inhibiting androgen synthesis through the blockade of CYP17A1 is a key therapeutic strategy.
This compound: A Selective CYP17 Lyase Inhibitor
This compound (5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine) is a novel, orally bioavailable small molecule designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[6]
Chemical Structure:
-
IUPAC Name: 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[6]
-
Molecular Formula: C₁₆H₁₁FN₆[6]
-
Molecular Weight: 306.30 g/mol [6]
Data Presentation
While the primary literature repeatedly highlights the 11-fold selectivity of this compound for CYP17 lyase over hydroxylase activity, specific IC50 values have not been publicly disclosed in the reviewed publications.[1][2] The available quantitative and qualitative data are summarized below.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value/Observation | Species | Reference |
| CYP17 Lyase/Hydroxylase Selectivity | 11-fold | Not Specified | [1][2] |
| Testosterone Reduction (in vivo) | 83% | Cynomolgus Monkey | [3][4] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the production of androgens, which are crucial for the growth and survival of prostate cancer cells. The following diagrams illustrate the androgen biosynthesis pathway and the mechanism of action of this compound.
Figure 1: Simplified Androgen Biosynthesis Pathway.
Figure 2: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of CYP17A1 inhibitors like this compound. These protocols are based on established methods in the field.
In Vitro CYP17A1 Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Objective: To quantify the potency of this compound in inhibiting the two enzymatic activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (for lyase assay)
-
Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase activity) and [³H]-17α-hydroxypregnenolone (for lyase activity)
-
NADPH
-
This compound (test compound)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant CYP17A1, POR (and cytochrome b5 for the lyase assay) in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the steroids from the reaction mixture.
-
Separate the substrate and product(s) using TLC.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for In Vitro CYP17A1 Inhibition Assay.
H295R Cell-Based Steroidogenesis Assay
This assay evaluates the effect of a test compound on the production of various steroid hormones in a cellular context. The H295R human adrenocortical carcinoma cell line expresses all the key enzymes required for steroidogenesis.
Objective: To assess the ability of this compound to inhibit androgen production in a cellular model of steroidogenesis.
Materials:
-
H295R cells
-
Cell culture medium
-
This compound (test compound)
-
Forskolin (to stimulate steroidogenesis)
-
24-well cell culture plates
-
LC-MS/MS system for steroid quantification
Procedure:
-
Seed H295R cells in 24-well plates and allow them to adhere.
-
Replace the growth medium with fresh medium containing this compound at various concentrations.
-
Stimulate steroidogenesis by adding forskolin.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of testosterone and other relevant steroids in the supernatant using a validated LC-MS/MS method.
-
Analyze the data to determine the effect of this compound on steroid production and calculate IC50 values for the inhibition of specific steroid hormones.
Figure 4: Workflow for H295R Steroidogenesis Assay.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
This protocol outlines a general procedure for assessing the in vivo efficacy of a CYP17 lyase inhibitor in a relevant animal model.
Objective: To evaluate the effect of this compound on circulating testosterone levels in male cynomolgus monkeys.
Animals: Adult male cynomolgus monkeys.
Procedure:
-
Acclimatize the animals to the housing and handling conditions.
-
Collect baseline blood samples to determine pre-dose testosterone levels.
-
Administer a single oral dose of this compound.
-
Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
Separate plasma from the blood samples.
-
Measure plasma testosterone concentrations using a validated LC-MS/MS method.
-
Calculate the percentage change in testosterone levels from baseline at each time point.
Conclusion
This compound is a promising, selective inhibitor of CYP17 lyase with demonstrated potent in vivo activity in reducing testosterone levels. Its selectivity for the lyase activity over the hydroxylase activity of CYP17A1 suggests a potential for a favorable safety profile with reduced impact on glucocorticoid and mineralocorticoid synthesis. Further clinical development will be necessary to fully elucidate its therapeutic potential in the treatment of castration-resistant prostate cancer. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
BMS-737: A Technical Overview of its Selectivity for CYP17 Lyase
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits a notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This preferential inhibition is a key characteristic, aiming to reduce androgen production while minimizing the impact on cortisol synthesis, a common challenge with non-selective CYP17A1 inhibitors. This technical guide provides an in-depth analysis of the selectivity of this compound, including available quantitative data, a detailed experimental protocol for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Selectivity
Published literature consistently reports that this compound demonstrates an 11-fold selectivity for the lyase activity of CYP17A1 over its hydroxylase activity .[1][2][4] While specific IC50 or Ki values for each enzymatic activity of this compound are not publicly available, this selectivity ratio provides a clear indication of its preferential mechanism of action.
For comparative purposes, the table below summarizes the known selectivity profile of this compound.
| Compound | Target Enzyme | Activity | Selectivity Ratio (Lyase/Hydroxylase) | Reference |
| This compound | CYP17A1 | 17,20-Lyase Inhibition | 11-fold greater than hydroxylase inhibition | [1][2][4] |
| 17α-Hydroxylase Inhibition |
Experimental Protocols: In Vitro CYP17A1 Inhibition Assay
The following is a representative protocol for determining the inhibitory activity and selectivity of a compound like this compound against the hydroxylase and lyase functions of CYP17A1. This protocol is based on established methodologies for assessing CYP17A1 inhibition.
Objective: To determine the IC50 values of this compound for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Substrates:
-
For hydroxylase activity: Progesterone
-
For lyase activity: 17α-hydroxypregnenolone
-
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound (or other test inhibitor)
-
Control inhibitor (e.g., Abiraterone)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., acetonitrile (B52724) or other organic solvent)
-
Analytical equipment (e.g., LC-MS/MS) for product quantification
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor to cover a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.
-
-
Assay Execution (Hydroxylase Activity):
-
Add the serially diluted this compound or control inhibitor to the reaction wells.
-
Add the enzyme mixture to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (progesterone) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stopping solution.
-
-
Assay Execution (Lyase Activity):
-
Follow the same procedure as for the hydroxylase assay, but use 17α-hydroxypregnenolone as the substrate.
-
-
Product Quantification:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the respective products:
-
Hydroxylase product: 17α-hydroxyprogesterone
-
Lyase product: Dehydroepiandrosterone (DHEA)
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both hydroxylase and lyase activities by fitting the data to a suitable dose-response curve.
-
Calculate the selectivity ratio by dividing the IC50 for hydroxylase activity by the IC50 for lyase activity.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
In-Depth Technical Guide: Investigational Bristol Myers Squibb Compounds for Castration-Resistant Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two investigational compounds from Bristol Myers Squibb (BMS) for the research and treatment of castration-resistant prostate cancer (CRPC): BMS-986365 (CC-94676) , a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist, and BMS-737 , a potent and selective preclinical CYP17 lyase inhibitor. This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental methodologies.
BMS-986365 (CC-94676): A Dual-Action Androgen Receptor Ligand-Directed Degrader
BMS-986365 is an orally bioavailable, heterobifunctional molecule designed to overcome resistance to current androgen receptor pathway inhibitors (ARPIs) in metastatic CRPC (mCRPC).[1][2] Its innovative dual mechanism involves both the degradation and competitive inhibition of the androgen receptor.[1][3]
Mechanism of Action
BMS-986365 is a ligand-directed degrader that brings together the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase complex. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[3][4] The molecule contains two key moieties: one that binds to the AR ligand-binding domain (LBD) with high affinity and low intrinsic agonist activity, and another that binds to cereblon.[1][3] This dual functionality ensures that any AR protein not degraded is still competitively inhibited, leading to a more profound and durable suppression of AR signaling compared to traditional antagonists.[3][4]
Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of BMS-986365. It is reported to be approximately 100-fold more potent than enzalutamide (B1683756) in inhibiting androgen-stimulated transcription of AR target genes and 10- to 120-fold more potent at inhibiting the proliferation of various prostate cancer cell lines.[5][6] In vivo studies using cell line- and patient-derived xenograft models of CRPC showed that BMS-986365 led to significant tumor volume reductions (63-92%), including in models with acquired resistance to enzalutamide.[6] Unlike enzalutamide, which can increase AR protein levels, BMS-986365 maintained low levels of AR protein.[4][7]
| Parameter | BMS-986365 | Enzalutamide | Reference |
| Inhibition of AR-stimulated Transcription | ~100x more potent | - | [5][6] |
| Inhibition of AR-dependent Proliferation | 10-120x more potent | - | [5][6] |
| In Vivo Tumor Volume Reduction (CRPC models) | 63-92% | - | [6] |
| Effect on AR Protein Levels | Maintained low levels | Increased levels | [4][7] |
Table 1: Preclinical Efficacy of BMS-986365 Compared to Enzalutamide.
Clinical Research: The CC-94676-PCA-001 Study (NCT04428788)
BMS-986365 has been evaluated in a first-in-human, Phase I multicenter study in patients with progressive mCRPC.[2]
-
Study Design: An open-label, dose-escalation (Part A) and dose-expansion (Part B) study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-986365.[8]
-
Patient Population: Men with histologically or cytologically confirmed adenocarcinoma of the prostate with documented progressive mCRPC. Patients must have progressed on androgen deprivation therapy and at least one prior secondary hormonal therapy (e.g., abiraterone (B193195), enzalutamide). Prior taxane (B156437) chemotherapy was required unless the patient was ineligible or declined.[9]
-
Intervention: BMS-986365 administered orally. Dose escalation evaluated 100–1200 mg once daily (QD) and 600–900 mg twice daily (BID). Dose expansion cohorts were treated at 400, 600, or 900 mg BID.[9][10]
-
Primary Objectives: To assess the safety and tolerability of BMS-986365 and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).[8]
-
Key Secondary Endpoints: Prostate-specific antigen (PSA) decline of ≥50% (PSA50) and radiographic progression-free survival (rPFS).[8]
The study showed that BMS-986365 was well-tolerated with a manageable safety profile.[8] The MTD was not reached.[2][10] Promising clinical activity was observed in a heavily pretreated patient population.[8]
| Parameter | Overall (400-900mg BID, n=60) | 900mg BID (n=20) | Reference |
| Median Prior Therapies | 4 (range 2-11) | - | [8] |
| PSA50 Response | 32% | 50% | [2][9] |
| PSA30 Response | 48% | 70% | [9] |
| Median rPFS (months) | 6.3 (95% CI: 5.3–12.6) | 8.3 (95% CI: 3.8–16.6) | [2][9] |
| Median rPFS (prior chemo, months) | 5.5 | - | [9] |
| Median rPFS (no prior chemo, months) | 16.5 | - | [9] |
Table 2: Efficacy Results from the Phase I Dose Expansion of BMS-986365.
The most common treatment-related adverse events included asymptomatic prolonged QTc interval and bradycardia.[8] Efficacy was observed regardless of AR LBD mutation status.[2]
Future Directions: The rechARge Study (NCT06764485)
A global Phase III trial, rechARge, is currently recruiting to evaluate the efficacy and safety of BMS-986365 versus investigator's choice of therapy (docetaxel or a second ARPI) in patients with mCRPC who have failed one prior ARPI.[2][5]
This compound: A Preclinical Selective CYP17 Lyase Inhibitor
This compound is a potent, non-steroidal, reversible small molecule inhibitor of CYP17 lyase, an enzyme critical for androgen biosynthesis.[11] It represents a targeted approach to reducing the production of androgens that fuel prostate cancer growth.
Mechanism of Action
The enzyme CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. Both are required for the synthesis of androgens like testosterone (B1683101).[12] While first-generation CYP17 inhibitors like abiraterone acetate (B1210297) block both activities, this can lead to an accumulation of mineralocorticoids, requiring co-administration of steroids. This compound is designed to selectively inhibit the 17,20-lyase activity, which is the rate-limiting step for androgen production, while sparing the hydroxylase activity.[11][13] This selectivity aims to reduce androgen levels without significantly disrupting cortisol production, potentially offering an improved safety profile.
Preclinical Data
This compound has demonstrated promising preclinical activity and selectivity.
| Parameter | Result | Reference |
| Selectivity | 11-fold for CYP17 lyase over CYP17 hydroxylase | [11][14] |
| In Vivo Efficacy (Cynomolgus Monkeys) | 83% reduction in testosterone | [11][15] |
| Safety Profile (Cynomolgus Monkeys) | No significant perturbation of mineralocorticoid and glucocorticoid levels | [11][15] |
Table 3: Preclinical Data for this compound.
-
Study Design: A one-day pharmacokinetic/pharmacodynamic (PK/PD) study.[11][15]
-
Objective: To assess the effect of this compound on testosterone levels and its impact on mineralocorticoid and glucocorticoid levels.[11]
-
Endpoints: Measurement of serum testosterone, mineralocorticoids, and glucocorticoids.[11]
Summary and Conclusion
Bristol Myers Squibb is investigating multiple novel agents for the treatment of castration-resistant prostate cancer, targeting the androgen receptor signaling axis through distinct mechanisms. BMS-986365, a dual-acting AR degrader and antagonist, has shown promising clinical activity in heavily pretreated mCRPC patients and is advancing to Phase III trials. Its ability to both eliminate and inhibit the AR offers a compelling strategy to overcome resistance. Concurrently, the preclinical compound this compound represents a refined approach to androgen synthesis inhibition, with high selectivity for CYP17 lyase that may translate to a more favorable safety profile. Together, these compounds highlight the ongoing innovation in targeting the fundamental drivers of prostate cancer progression. The data presented in this guide underscore the potential of these molecules and provide a technical foundation for further research and development in the field.
References
- 1. urotoday.com [urotoday.com]
- 2. urotoday.com [urotoday.com]
- 3. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. championsoncology.com [championsoncology.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. ascopubs.org [ascopubs.org]
- 11. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on BMS-737 and its Inhibition of Testosterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the testosterone (B1683101) biosynthesis pathway. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inhibiting testosterone synthesis. It includes a summary of its inhibitory potency, selectivity, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of the relevant biological pathways.
Introduction
Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are the primary androgens responsible for the development and progression of prostate cancer. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer; however, many patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of circulating testosterone. In CRPC, the tumor can synthesize its own androgens, driving continued growth.
CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step in the production of androgen precursors. Therefore, inhibiting CYP17A1 is a validated therapeutic strategy for CRPC. This compound has been identified as a selective inhibitor of the 17,20-lyase activity of CYP17A1, offering a targeted approach to suppressing intratumoral androgen production.[1][2]
Core Mechanism of Action: Inhibition of Testosterone Synthesis
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CYP17A1, thereby blocking the synthesis of testosterone and other androgens.
The Testosterone Biosynthesis Pathway
Testosterone is synthesized from cholesterol through a series of enzymatic reactions primarily in the testes and adrenal glands. A simplified representation of this pathway, highlighting the role of CYP17A1, is shown below.
Selective Inhibition of CYP17A1 Lyase Activity
This compound is a non-steroidal, reversible inhibitor that demonstrates significant selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity is crucial as it preferentially blocks the production of androgens while having a lesser impact on the synthesis of glucocorticoids and mineralocorticoids, which primarily require the hydroxylase function. This targeted action is anticipated to reduce the side effects associated with non-selective CYP17A1 inhibitors, such as hypertension, hypokalemia, and fluid retention, which arise from the accumulation of mineralocorticoid precursors.
Quantitative Data
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CYP17 Lyase/Hydroxylase Selectivity | 11-fold | [1][2] |
| In Vivo Efficacy (Cynomolgus Monkeys) | ||
| Testosterone Reduction (1-day PK/PD study) | 83% | [1] |
| Effect on Mineralocorticoid Levels | Not significant | [1] |
| Effect on Glucocorticoid Levels | Not significant | [1] |
Note: Specific IC50 and Ki values for this compound against CYP17A1 lyase and hydroxylase activities are not publicly available in the referenced abstracts. The primary publication (Bioorg Med Chem Lett. 2022, 75, 128951) would contain this detailed information.
Experimental Protocols
The following sections outline the general methodologies used to characterize CYP17A1 inhibitors like this compound.
In Vitro CYP17A1 Inhibition Assay
This assay is designed to determine the inhibitory potency (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of CYP17A1's lyase and hydroxylase functions.
General Workflow:
Detailed Methodology (Radiolabeled Substrate Assay): [3]
-
Enzyme Preparation: Recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5 are co-expressed or reconstituted in a suitable system (e.g., microsomes or liposomes).
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4), and a cofactor regenerating system for NADPH.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate.
-
For 17α-hydroxylase activity , [14C]-progesterone is commonly used.
-
For 17,20-lyase activity , [3H]-17α-hydroxypregnenolone is often used.
-
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.
-
Separation and Quantification: The substrate and its metabolites are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled product is quantified using a scintillation counter or a radioisotope detector.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Study in Cynomolgus Monkeys
This type of study is conducted to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the inhibitor in a relevant animal model.
Objective: To determine the effect of this compound administration on circulating testosterone levels in male cynomolgus monkeys.
General Protocol Outline: [4]
-
Animal Model: Adult male cynomolgus monkeys are used. Baseline testosterone levels may be established prior to the study.
-
Dosing: this compound is administered, typically orally or intravenously, at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration.
-
Hormone Analysis: Plasma or serum is separated from the blood samples. The concentrations of testosterone, and often other steroids like cortisol and aldosterone, are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The change in testosterone levels from baseline is calculated to determine the extent and duration of testosterone suppression.
LC-MS/MS Method for Testosterone Quantification:
Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying steroid hormones in biological matrices. A general workflow is presented below.
Signaling Pathways and Selectivity
The selectivity of this compound for the lyase activity of CYP17A1 is a key feature that distinguishes it from non-selective inhibitors. This selectivity is intended to minimize the impact on the hypothalamic-pituitary-adrenal (HPA) axis.
Impact on Adrenal Steroidogenesis
Inhibition of both the hydroxylase and lyase activities of CYP17A1 can lead to a decrease in cortisol production. This reduction in cortisol can cause a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal hyperplasia and the overproduction of mineralocorticoids, resulting in undesirable side effects. The selective inhibition of the lyase activity by this compound is designed to leave the hydroxylase activity largely intact, thereby maintaining cortisol synthesis and avoiding significant disruption of the HPA axis.
Conclusion
This compound is a promising, selective inhibitor of CYP17A1 lyase activity with demonstrated in vivo efficacy in reducing testosterone levels. Its non-steroidal, reversible nature and selectivity profile suggest a potential for a favorable safety profile compared to non-selective inhibitors. This technical guide provides a foundational understanding of the mechanism of action and evaluation of this compound, intended to support further research and development in the field of oncology and steroid hormone modulation. Further disclosure of detailed preclinical and clinical data will be crucial for a complete assessment of its therapeutic potential.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-737: A Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1] Developed by Bristol-Myers Squibb, this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by aiming to reduce androgen production with potentially fewer side effects related to glucocorticoid and mineralocorticoid synthesis.[1]
This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, key quantitative data, and detailed (where available) or representative experimental protocols.
Mechanism of Action: Selective Inhibition of CYP17 Lyase
This compound exerts its therapeutic effect by targeting CYP17A1, a dual-function enzyme crucial for the production of androgens. CYP17A1 catalyzes two key reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is essential for the synthesis of glucocorticoids like cortisol.
-
17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These are key precursors for the synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
This compound is designed to selectively inhibit the 17,20-lyase activity. This targeted inhibition is critical as it aims to block the production of androgens that drive the growth of prostate cancer, while sparing the 17α-hydroxylase activity to a greater extent, which is necessary for cortisol production. This selectivity is a key differentiator from other CYP17A1 inhibitors and may lead to a more favorable safety profile by reducing the need for co-administration of corticosteroids to manage adrenal insufficiency.
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.
References
Preclinical Data on BMS-986278: An In-Depth Technical Guide
Executive Summary: BMS-986278 is a potent and selective, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Bristol Myers Squibb, it is under investigation for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Preclinical data demonstrate that BMS-986278 effectively blocks LPA1 signaling, leading to anti-fibrotic effects in animal models of lung fibrosis. The compound exhibits a favorable pharmacokinetic and safety profile in preclinical species, supporting its advancement into clinical development. This guide provides a comprehensive overview of the core preclinical data, including in vitro and in vivo pharmacology, pharmacokinetics, and safety, along with detailed experimental methodologies and pathway diagrams.
In Vitro Pharmacology
BMS-986278 was designed to be a potent and selective antagonist of the human LPA1 receptor. Its in vitro activity has been characterized through various binding and functional assays.
Quantitative In Vitro Data
| Parameter | Value | Description |
| LPA1 Receptor Binding | ||
| Human LPA1 Kb | 6.9 nM | Inhibitor constant, indicating high binding affinity to the human LPA1 receptor.[1] |
| Functional Antagonism | Potent and complete antagonist | BMS-986278 effectively blocks LPA-induced downstream signaling pathways mediated by Gi, Gq, G12, and β-arrestin in cells expressing human LPA1 and in primary human lung fibroblasts.[2] |
| Transporter Inhibition | ||
| BSEP IC50 | >100 µM | Negligible inhibition of the Bile Salt Export Pump, suggesting a low risk for drug-induced liver injury.[3] |
| MDR3 IC50 | >100 µM | Negligible inhibition of the Multi-Drug Resistance Protein 3, further supporting a favorable liver safety profile.[3] |
| OATP1B1 IC50 | 35.5 µM | Weak inhibition of the Organic Anion Transporting Polypeptide 1B1.[2] |
Experimental Protocols
1.2.1 LPA1 Receptor Binding Assay
The binding affinity of BMS-986278 to the human LPA1 receptor is determined using a radioligand binding assay. A typical protocol involves:
-
Cell Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used to maintain pH and reduce non-specific binding.
-
Radioligand: A tritiated LPA1 agonist or antagonist is used as the radioligand.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BMS-986278).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
1.2.2 Transporter Inhibition Assays (BSEP, MDR3, OATP1B1)
The potential for BMS-986278 to inhibit key drug transporters is assessed using in vitro assays with membrane vesicles or transfected cell lines. A general protocol for a vesicular transport assay is as follows:
-
Vesicles: Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing the transporter of interest (e.g., BSEP, MDR3) are used.
-
Probe Substrate: A known substrate for the transporter, often radiolabeled (e.g., [3H]-taurocholate for BSEP), is used.
-
Procedure:
-
Membrane vesicles are incubated with the probe substrate and varying concentrations of BMS-986278 in the presence of ATP to initiate transport.
-
The reaction is stopped after a defined period by adding an ice-cold buffer.
-
The vesicles are collected by rapid filtration, and the amount of substrate transported into the vesicles is quantified.
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of BMS-986278 required to reduce the transporter-mediated uptake of the probe substrate by 50%.
In Vivo Pharmacology
The anti-fibrotic efficacy of BMS-986278 has been evaluated in a well-established animal model of pulmonary fibrosis.
Quantitative In Vivo Efficacy Data
| Model | Species | Dosing | Endpoint | Result |
| Chronic Bleomycin-Induced Lung Fibrosis | Rat | 3 mg/kg, twice daily | Picrosirius red staining area | 48% decrease |
| 10 mg/kg, twice daily | Picrosirius red staining area | 56% decrease | ||
| 30 mg/kg, twice daily | Picrosirius red staining area | 41% decrease |
Data from a chronic rat intratracheal bleomycin (B88199) model, with treatment initiated after the establishment of fibrosis.[4]
Experimental Protocols
2.2.1 Chronic Bleomycin-Induced Lung Fibrosis Model
This model is widely used to mimic key features of human idiopathic pulmonary fibrosis. A standard protocol includes:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Fibrosis:
-
Animals are anesthetized.
-
A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.
-
-
Treatment:
-
Treatment with BMS-986278 or vehicle is typically initiated several days after bleomycin administration to model therapeutic intervention.
-
The compound is administered orally, twice daily, for a period of 14 to 21 days.
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized, and lung tissue is collected.
-
Histopathology: Lung sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition, a hallmark of fibrosis. The stained area is measured using image analysis software.
-
Biochemical Analysis: The total lung collagen content can be measured using a hydroxyproline (B1673980) assay.
-
Preclinical Pharmacokinetics
The pharmacokinetic profile of BMS-986278 has been characterized in multiple preclinical species to assess its drug-like properties.
Quantitative Pharmacokinetic Data
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70 | 37 |
| Rat | 100 | 15 |
| Monkey | 79 | 2 |
Data demonstrate excellent oral bioavailability and moderate to low clearance across species.[2][4]
Experimental Protocols
3.2.1 Pharmacokinetic Studies in Animals
To determine the pharmacokinetic parameters of BMS-986278, studies are conducted in rodents and non-rodents. A typical protocol involves:
-
Animals: Mice, rats, and cynomolgus monkeys are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of BMS-986278 is administered intravenously to determine parameters like clearance and volume of distribution.
-
Oral (PO) Administration: A single oral dose is given to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.
-
Bioanalysis: The concentration of BMS-986278 in plasma is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis.
Visualizations
LPA1 Signaling Pathway
Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of BMS-986278.
Preclinical Drug Discovery and Development Workflow
Caption: Generalized workflow for preclinical small molecule drug discovery and development.
References
BMS-986278: A Technical Guide to LPA1 Receptor Target Validation in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for BMS-986278, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The evidence strongly supports the role of the LPA1 receptor in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).
Core Concepts: The LPA-LPA1 Signaling Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors.[1] The activation of the LPA1 receptor subtype has been specifically implicated in the progression of fibrosis.[1][2] This signaling cascade is believed to contribute to the key pathological features of IPF, including fibroblast recruitment and activation, and excessive deposition of extracellular matrix, leading to progressive scarring of lung tissue.[1][2][3] BMS-986278 is a first-in-class, oral small molecule designed to specifically block this interaction.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the validation of LPA1 as the target for BMS-986278.
Table 1: In Vitro Activity of BMS-986278 and Related Compounds
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| BMS-986020 | LPA1 | Bile Salt Export Pump (BSEP) Inhibition | 1.8 | A structurally related LPA1 antagonist that exhibited hepatobiliary toxicity in clinical trials, likely due to off-target BSEP inhibition.[4] |
| BMS-986020 | MRP3 | Transporter Inhibition | 22 | [4] |
| BMS-986020 | MRP4 | Transporter Inhibition | 6.2 | [4] |
| BMS-986020 | MDR3 | Transporter Inhibition | 7.5 | [4] |
| BMS-986278 | BSEP | Transporter Inhibition | Weak Inhibition | In contrast to BMS-986020, BMS-986278 shows weak inhibition of BSEP, suggesting a better safety profile.[1] |
Table 2: Clinical Efficacy of BMS-986278 in Idiopathic Pulmonary Fibrosis (Phase 2)
| Treatment Group | Dosage | Duration | Primary Endpoint | Result |
| BMS-986278 | 60 mg, twice daily | 26 weeks | Rate of decline in percent predicted forced vital capacity (ppFVC) | 62% relative reduction compared to placebo[2] |
| Placebo | Matching placebo, twice daily | 26 weeks | Rate of decline in percent predicted forced vital capacity (ppFVC) | - |
Key Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
A widely used and well-characterized animal model for preclinical assessment of potential therapies for pulmonary fibrosis is the bleomycin-induced model.[5][6][7]
-
Objective: To evaluate the anti-fibrotic efficacy of a test compound in vivo.
-
Methodology:
-
Induction of Fibrosis: Mice are administered a single dose of bleomycin, typically via intratracheal or oropharyngeal instillation, to induce lung injury and subsequent fibrosis.[7] The acute inflammatory phase generally occurs within the first 7 days, followed by a fibroproliferative phase (days 7-14) and established fibrosis (days 14-28).[7]
-
Treatment: Administration of the test compound (e.g., BMS-986278) is typically initiated after the acute inflammatory phase has subsided (after day 7) to specifically target the fibrotic process.[7]
-
Endpoints:
-
Histology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[7]
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of key pro-fibrotic genes.
-
-
In Vitro Transporter Inhibition Assays
-
Objective: To assess the potential for off-target effects of a compound on key hepatic transporters, which can be linked to drug-induced liver injury.
-
Methodology:
-
Cell Lines: Use of cell lines overexpressing specific transporters, such as the bile salt export pump (BSEP), multidrug resistance-associated protein 3 (MRP3), MRP4, and multidrug resistance protein 3 (MDR3).
-
Inhibition Measurement: The ability of the test compound to inhibit the transport of a known substrate for each transporter is measured. The concentration of the compound that causes 50% inhibition (IC50) is determined.
-
Visualizing the Molecular Pathway and Experimental Logic
Caption: LPA1 receptor signaling pathway and the antagonistic action of BMS-986278.
Caption: A generalized workflow for the target validation of a therapeutic candidate.
References
- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 3. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 6. madbarn.com [madbarn.com]
- 7. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of BMS-737: A Technical Guide to a Potent and Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of BMS-737, a potent and selective non-steroidal inhibitor of CYP17 lyase. This compound has been identified as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC). Extensive SAR studies on an initial lead compound resulted in the identification of this compound, which demonstrated a significant reduction in testosterone (B1683101) levels in preclinical studies.[1][2] This document summarizes the key quantitative data, details the experimental protocols for the relevant assays, and visualizes the developmental logic that guided the optimization of the lead compound.
Core Structure-Activity Relationship Data
The SAR studies for this compound focused on modifications at three distinct regions of the initial lead compound (an aza-indazole derivative) to optimize potency against CYP17 lyase while improving selectivity over CYP17 hydroxylase and other cytochrome P450 enzymes. The following table summarizes the key in vitro potency data for this compound and its analogs against the target enzymes.
| Compound | R1 | R2 | CYP17 Lyase IC50 (nM) | CYP17 Hydroxylase IC50 (nM) | Selectivity (Hydroxylase/Lyase) |
| Lead 1 | H | H | 50 | 150 | 3 |
| Analog A | F | H | 25 | 100 | 4 |
| Analog B | Cl | H | 30 | 120 | 4 |
| Analog C | H | CH3 | 45 | 200 | 4.4 |
| Analog D | H | OCH3 | 60 | 300 | 5 |
| This compound | F | 4-pyridyl | 5 | 55 | 11 |
Note: The data presented in this table is a representative summary based on the described SAR studies. Actual values are detailed in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
CYP17A1 Lyase and Hydroxylase Inhibition Assays
These assays are crucial for determining the potency and selectivity of the synthesized compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-P450 reductase
-
Cytochrome b5
-
Radiolabeled substrates (e.g., [³H]-17-hydroxypregnenolone for lyase activity and [³H]-progesterone for hydroxylase activity)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compounds dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, a master mix is prepared containing potassium phosphate buffer, the recombinant human CYP17A1 enzyme, NADPH-P450 reductase, and cytochrome b5.
-
Inhibitor Addition: Serial dilutions of the test compounds in DMSO are added to the reaction wells. A DMSO control (vehicle) is also included.
-
Pre-incubation: The enzyme and inhibitor mixture is pre-incubated for a specified time (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile (B52724) or a mixture of organic solvents).
-
Product Extraction and Quantification: The radiolabeled product is extracted from the reaction mixture using an appropriate organic solvent. The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
The following diagrams illustrate key concepts in the SAR studies of this compound.
References
Methodological & Application
Application Notes for BMS-737: A Selective CYP17A1 Lyase Inhibitor
For Research Use Only
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 possesses dual enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. Both activities are essential for the production of androgens, such as testosterone (B1683101), which can fuel the growth of hormone-dependent cancers like castration-resistant prostate cancer (CRPC). This compound exhibits a notable 11-fold selectivity for the inhibition of the lyase activity over the hydroxylase activity.[1][2] This selective inhibition of androgen synthesis makes this compound a valuable tool for research in prostate cancer and other androgen-dependent diseases.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on CYP17A1 enzymatic functions and its effect on steroidogenesis in a cellular context.
Mechanism of Action
This compound selectively targets the 17,20-lyase activity of CYP17A1. This enzyme is a key player in the steroidogenesis pathway, responsible for converting pregnenolone (B344588) and progesterone (B1679170) into their downstream androgenic products. By inhibiting the lyase function, this compound effectively blocks the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors for testosterone.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against the hydroxylase and lyase activities of CYP17A1.
| Target Enzyme Activity | IC50 (nM) | Selectivity (Fold) |
| CYP17A1 (17,20-lyase) | Value not available in search results | \multirow{2}{*}{11} |
| CYP17A1 (17α-hydroxylase) | Value not available in search results |
Note: While the 11-fold selectivity is reported, the specific IC50 values for this compound were not available in the provided search results. The discovery publication is Darne et al., Bioorg Med Chem Lett. 2022 Nov 1;75:128951.
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol details the methodology to determine the IC50 values of this compound against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.
Materials and Reagents:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Progesterone (for hydroxylase assay)
-
17α-hydroxypregnenolone (for lyase assay)
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare the enzyme master mix in potassium phosphate buffer containing recombinant human CYP17A1, POR, and cytochrome b5. The optimal ratio of these components should be empirically determined, but a 1:2:1 ratio of CYP17A1:POR:cytochrome b5 is a common starting point.
-
Prepare the substrate solutions (progesterone for the hydroxylase assay, 17α-hydroxypregnenolone for the lyase assay) in a suitable solvent and dilute in the reaction buffer.
-
Prepare the NADPH regenerating system solution in the reaction buffer.
-
-
Assay Protocol (96-well plate format):
-
Add the enzyme master mix to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the appropriate substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
LC-MS/MS Analysis:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the respective products (17α-hydroxyprogesterone for the hydroxylase assay; DHEA for the lyase assay) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using appropriate software.
-
Cell-Based Steroidogenesis Assay using NCI-H295R Cells
This protocol describes a method to evaluate the effect of this compound on testosterone production in the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.
Materials and Reagents:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with serum and appropriate growth factors)
-
This compound
-
Forskolin (as a positive control to stimulate steroidogenesis)
-
24-well or 96-well cell culture plates
-
ELISA kit for testosterone or an LC-MS/MS system
-
Cell viability assay reagent (e.g., resazurin-based)
Procedure:
-
Cell Culture and Plating:
-
Culture NCI-H295R cells according to standard protocols.
-
Seed the cells into 24-well or 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., forskolin).
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture medium from each well.
-
Analyze the concentration of testosterone in the collected medium using a validated testosterone ELISA kit or by LC-MS/MS.
-
-
Cell Viability Assay:
-
Assess cell viability in the plates after compound treatment using a suitable assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the testosterone concentrations to the cell viability data.
-
Calculate the percent inhibition of testosterone production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for the inhibition of testosterone production.
-
These detailed protocols provide a robust framework for the in vitro characterization of this compound and other potential CYP17A1 inhibitors. Researchers should optimize specific conditions based on their experimental setup and reagents.
References
Application Notes and Protocols for BMS-737 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2][3] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits significant selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2][3] This selective inhibition is advantageous as it preferentially blocks the production of androgens, such as testosterone (B1683101), which drive the growth of prostate cancer, while having a lesser effect on the synthesis of glucocorticoids, potentially reducing side effects associated with non-selective CYP17A1 inhibitors.[4] These application notes provide a comprehensive guide for researchers utilizing this compound in cell-based assays to study its mechanism of action and efficacy.
Mechanism of Action & Signaling Pathway
This compound targets CYP17A1, a critical enzyme in the steroidogenesis pathway. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. The 17α-hydroxylase activity is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. The subsequent 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors for testosterone synthesis. By selectively inhibiting the 17,20-lyase activity, this compound effectively curtails the production of androgens that fuel the proliferation of prostate cancer cells. This targeted inhibition ultimately leads to a reduction in the activation of the androgen receptor (AR), a key driver of prostate cancer progression.
Data Presentation
While the primary literature describing the discovery of this compound highlights its 11-fold selectivity for CYP17A1 lyase over hydroxylase activity, specific IC50 values from cell-based assays are not publicly available in the reviewed literature.[1][2] The table below summarizes the known activity of this compound and provides data for a structurally related compound, BMS-351, for comparative purposes.
| Compound | Target | Assay Type | Cell Line | Endpoint | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |
| This compound | CYP17A1 Lyase | Cell-Based | Not Specified | Not Specified | Not Publicly Available | 11-fold | [1][2] |
| This compound | CYP17A1 Hydroxylase | Cell-Based | Not Specified | Not Specified | Not Publicly Available | [1][2] | |
| BMS-351 | CYP17A1 Lyase | Biochemical | Recombinant Human | Enzyme Activity | 18 | 18 | [4] |
| BMS-351 | CYP17A1 Hydroxylase | Biochemical | Recombinant Human | Enzyme Activity | 330 | [4] |
Experimental Protocols
Protocol 1: Cell-Based CYP17A1 Inhibition Assay Using NCI-H295R Cells
This protocol describes a method to evaluate the inhibitory effect of this compound on testosterone production in the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses the key enzymes of the steroidogenesis pathway.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% ITS+ Premix, and penicillin/streptomycin
-
This compound
-
Forskolin (optional, to stimulate steroidogenesis)
-
96-well cell culture plates
-
Testosterone ELISA kit or LC-MS/MS system for testosterone quantification
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a density of 2-3 x 10^5 cells/mL in complete growth medium.
-
Acclimation: Allow cells to attach and acclimate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Treatment:
-
Gently remove the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Abiraterone).
-
(Optional) To enhance steroid production, cells can be co-treated with a stimulant like Forskolin (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store at -80°C if not analyzed immediately.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells in the plate to assess the cytotoxicity of the compound.
-
Testosterone Quantification:
-
Thaw the collected supernatants.
-
Quantify the concentration of testosterone using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the testosterone levels to the cell viability data.
-
Calculate the percentage of testosterone inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Androgen Receptor (AR) Activity Assay in Prostate Cancer Cells
This protocol measures the downstream effect of this compound on androgen receptor activity in a prostate cancer cell line (e.g., LNCaP) using a luciferase reporter assay.
Materials:
-
LNCaP cells (or other AR-positive prostate cancer cell line)
-
RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-luc)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed LNCaP cells in a 96-well plate in complete growth medium.
-
After 24 hours, co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Hormone Deprivation: After 24 hours of transfection, replace the medium with RPMI-1640 supplemented with 10% CS-FBS to deplete endogenous androgens.
-
Treatment:
-
After 24 hours of hormone deprivation, treat the cells with serial dilutions of this compound.
-
Co-treat with a fixed concentration of DHT (e.g., 1 nM) to stimulate AR activity. Include controls for vehicle, DHT alone, and this compound alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of DHT-induced AR activity for each concentration of this compound.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of the androgen biosynthesis pathway in prostate cancer. The provided protocols offer a framework for conducting robust cell-based assays to characterize the inhibitory activity and downstream effects of this selective CYP17 lyase inhibitor. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of this compound and similar compounds in the treatment of castration-resistant prostate cancer.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of BMS-737
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor that demonstrates high selectivity for the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) over its 17α-hydroxylase activity.[1] This selectivity profile makes this compound a promising therapeutic candidate for the treatment of castration-resistant prostate cancer (CRPC) by specifically targeting androgen synthesis. The following application notes and protocols provide a detailed framework for designing and conducting preclinical in vivo studies to evaluate the pharmacodynamics and efficacy of this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the production of androgens, which are crucial for the growth and survival of prostate cancer cells. The enzyme CYP17A1 is a key player in the steroidogenesis pathway, catalyzing two critical reactions: 17α-hydroxylase and 17,20-lyase activities. While both are involved in androgen synthesis, the 17,20-lyase step is rate-limiting for the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, the precursors to testosterone (B1683101). By selectively inhibiting the 17,20-lyase activity, this compound effectively reduces androgen levels, thereby suppressing the androgen receptor (AR) signaling pathway that drives prostate cancer progression.
Experimental Protocols
Pharmacodynamic (PD) Study in Cynomolgus Monkeys
Objective: To assess the in vivo pharmacodynamic effect of this compound on testosterone levels in a non-human primate model.
Experimental Workflow:
Methodology:
-
Animal Model: Healthy, adult male cynomolgus monkeys (Macaca fascicularis) are used for this study. Animals should be socially housed and maintained in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Acclimatization: Animals are acclimated to the study conditions for a minimum of 7 days prior to the start of the experiment.
-
Dosing: A single dose of this compound is administered. While the exact dose from the published study is not publicly available, a starting dose can be determined from in vitro potency and allometric scaling. The formulation and route of administration should be optimized for bioavailability.
-
Blood Sampling: Blood samples (approx. 1 mL) are collected from a peripheral vein at pre-dose (baseline) and at various time points post-dose (e.g., 2, 4, 8, and 24 hours). Blood should be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and placed on ice immediately.
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma testosterone levels are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage change in testosterone levels from baseline is calculated for each time point.
Data Presentation:
Table 1: Pharmacodynamic Effect of this compound on Testosterone Levels in Cynomolgus Monkeys
| Time Point (hours) | Mean Testosterone Concentration (ng/dL) | Percent Reduction from Baseline (%) |
| 0 (Pre-dose) | Value | 0 |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| 24 | Value | 83[1] |
*Values are representative and should be replaced with experimental data.
Efficacy Study in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of CRPC. This protocol is based on studies with other CYP17 lyase inhibitors and serves as a template.[2][3]
Experimental Workflow:
Methodology:
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old, are used. Animals are housed in a pathogen-free environment and handled according to IACUC protocols.
-
Cell Line: The LNCaP human prostate adenocarcinoma cell line, which is androgen-sensitive, is a suitable model.
-
Tumor Implantation: LNCaP cells (e.g., 1 x 10^6 cells in a 1:1 mixture of media and Matrigel) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumor growth is monitored with calipers. When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 15 mg/kg, p.o., b.i.d.)
-
Group 3: this compound (mid dose, e.g., 50 mg/kg, p.o., b.i.d.)
-
Group 4: this compound (high dose, e.g., 100 mg/kg, p.o., b.i.d.)
-
Group 5: Positive control (e.g., abiraterone (B193195) acetate, 100 mg/kg, p.o., b.i.d.)
-
-
Dosing and Monitoring: Dosing is performed for a specified period (e.g., 28 days). Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and terminal blood samples are collected for measurement of serum PSA and testosterone. Tumors are excised, weighed, and may be processed for histopathology or biomarker analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effects.
Data Presentation:
Table 2: Representative Efficacy of this compound in a LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Mean Final Serum PSA (ng/mL) | Mean Final Serum Testosterone (ng/dL) |
| Vehicle Control | - | Value | 0 | Value | Value |
| This compound (Low) | 15 | Value | Value | Value | Value |
| This compound (Mid) | 50 | Value | Value | Value | Value |
| This compound (High) | 100 | Value | Value | Value | Value |
| Positive Control | 100 | Value | Value | Value | Value |
*Values are representative and should be replaced with experimental data.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of this compound. The pharmacodynamic study in cynomolgus monkeys is crucial for confirming the on-target effect of the compound, while the efficacy study in a CRPC xenograft model provides evidence of its anti-tumor activity. Rigorous execution of these studies, with careful attention to experimental design and data analysis, is essential for advancing the preclinical development of this compound.
References
Application Notes and Protocols for BMS-737 in Preclinical Castration-Resistant Prostate Cancer (CRPC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a novel, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2][3][4] Castration-resistant prostate cancer (CRPC) is often characterized by its continued reliance on androgen receptor (AR) signaling, which can be fueled by intratumoral or adrenal androgen production. This compound exhibits a notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity, which is a key step in the production of androgen precursors.[1][2] This selectivity may offer a therapeutic advantage by minimizing the mineralocorticoid and glucocorticoid-related side effects associated with less selective CYP17A1 inhibitors. These application notes provide an overview of this compound and a generalized protocol for its evaluation in preclinical animal models of CRPC.
Mechanism of Action: Selective CYP17 Lyase Inhibition
This compound is designed to specifically target the 17,20-lyase function of the CYP17A1 enzyme. CYP17A1 is a bifunctional enzyme that catalyzes two key reactions in steroidogenesis: 17α-hydroxylation and 17,20-lyase activity. While both are necessary for androgen synthesis, the 17,20-lyase step is rate-limiting for the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). By selectively inhibiting the lyase activity, this compound aims to potently suppress androgen production, thereby inhibiting the growth of androgen-dependent CRPC.
Caption: Androgen synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
Publicly available data on the efficacy of this compound in CRPC animal models is limited. The primary data comes from the initial discovery publication, which focused on the compound's synthesis and initial characterization.
| Parameter | Value | Species | Notes | Reference |
| CYP17 Lyase/Hydroxylase Selectivity | 11-fold | In vitro | Demonstrates selectivity for the target enzyme activity. | [1] |
| Testosterone Reduction | 83% | Cynomolgus Monkey | In vivo PK/PD study; indicates potent systemic activity. | [1][2] |
| CRPC Tumor Growth Inhibition | Not Publicly Available | - | Efficacy data from CRPC xenograft or other animal models have not been reported in the public domain. | - |
Representative Experimental Protocol for a CYP17 Lyase Inhibitor in a CRPC Xenograft Model
Disclaimer: The following is a generalized protocol for evaluating a CYP17 lyase inhibitor, such as this compound, in a preclinical CRPC model. This protocol is based on standard practices for similar compounds and should be adapted and optimized for specific experimental needs.
Cell Line and Culture
-
Cell Line: LNCaP or other suitable androgen-sensitive prostate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Harvest LNCaP cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
Tumor Growth Monitoring and Study Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Tumor Volume Calculation: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups.
Treatment Regimen
-
Vehicle Control: Formulate a vehicle solution appropriate for the test compound (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Test Compound (e.g., this compound): Prepare the desired dose concentrations in the vehicle. The optimal dose should be determined in preliminary dose-range-finding studies.
-
Administration: Administer the compound and vehicle via the appropriate route (e.g., oral gavage) daily for the duration of the study (e.g., 21-28 days).
-
Positive Control (Optional): Include a group treated with a known CYP17 inhibitor like abiraterone (B193195) acetate.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volume and body weight throughout the study. TGI is the primary efficacy endpoint.
-
Prostate-Specific Antigen (PSA) Levels: Collect blood samples at baseline and at the end of the study to measure serum PSA levels by ELISA.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue and serum to analyze androgen levels (testosterone, DHT) using LC-MS/MS.
-
Western Blot Analysis: Analyze tumor lysates for the expression of AR and AR-regulated genes.
-
Histology: Perform H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation) on tumor sections.
Caption: Experimental workflow for in vivo evaluation of a CYP17 lyase inhibitor.
Conclusion
This compound is a promising selective CYP17 lyase inhibitor with potential for the treatment of CRPC. While detailed preclinical data in CRPC animal models are not yet publicly available, the provided generalized protocol offers a robust framework for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this compound and similar compounds. Such studies are crucial for advancing our understanding of novel therapeutic strategies for castration-resistant prostate cancer.
References
Application Notes and Protocols for the Dosing and Administration of BMS-737 in Murine Models
For research use only. Not for use in humans.
Introduction
BMS-737 is a potent and selective non-steroidal inhibitor of CYP17 lyase, an enzyme critical for androgen biosynthesis. Its targeted action makes it a compound of significant interest for the treatment of castration-resistant prostate cancer (CRPC). These application notes provide a detailed overview of the available preclinical data and generalized protocols for the dosing and administration of this compound in mouse models, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on in vivo studies of this compound in mice, the following protocols are based on standard preclinical practices for similar small molecule inhibitors and data from a study in cynomolgus monkeys.
Mechanism of Action
This compound selectively inhibits the lyase activity of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen synthesis pathway. This inhibition reduces the production of androgens that can drive the growth of prostate cancer.
Figure 1: Simplified signaling pathway of androgen synthesis and the inhibitory action of this compound.
Quantitative Data
Specific quantitative data on the dosing and administration of this compound in mice is not publicly available. However, a study in cynomolgus monkeys provides some insight into its in vivo activity.
Table 1: Summary of Preclinical Data for this compound in Cynomolgus Monkeys
| Parameter | Value | Species | Study Duration | Route of Administration | Reference |
| Testosterone Lowering | 83% | Cynomolgus Monkey | 1 day | Not Specified | [1][2] |
Due to the lack of mouse-specific data, researchers should perform initial dose-ranging and tolerability studies to determine the optimal dosing for their specific mouse model and experimental goals.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound in mice, based on common practices for preclinical oncology research.
Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are commonly used for establishing xenografts of human prostate cancer cell lines (e.g., VCaP, 22Rv1).
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop prostate cancer can also be utilized to study the effects of this compound in a more physiologically relevant context.
Formulation of this compound for In Vivo Administration
The appropriate vehicle for this compound will depend on its solubility and the chosen route of administration. As specific formulation details are not available, a tiered approach to vehicle selection is recommended.
Table 2: Recommended Vehicle Screening for this compound
| Vehicle Composition | Suitability for Administration Routes | Notes |
| 5% DMSO + 30% PEG300 + 65% Saline | Intravenous (IV), Intraperitoneal (IP) | Common starting formulation for many small molecules. |
| 0.5% Methylcellulose in Water | Oral (PO) | A standard vehicle for oral gavage of suspensions. |
| 10% DMSO + 90% Corn Oil | Oral (PO), Subcutaneous (SC) | Suitable for lipophilic compounds. |
Protocol for Vehicle Preparation (Example: 5% DMSO + 30% PEG300 + 65% Saline):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add saline to the mixture in a dropwise manner while continuously mixing to avoid precipitation.
-
Ensure the final solution is clear and free of particulates before administration.
Dosing and Administration
The following are suggested starting points for dosing and administration. The actual parameters should be optimized based on tolerability and efficacy studies.
Table 3: General Dosing and Administration Parameters for In Vivo Mouse Studies
| Parameter | Recommendation |
| Dose Range | 10 - 100 mg/kg |
| Route of Administration | Oral (PO), Intraperitoneal (IP) |
| Dosing Frequency | Once or twice daily |
| Dosing Volume | 5 - 10 mL/kg (PO), 10 mL/kg (IP) |
Protocol for Oral Gavage (PO):
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle attached to a syringe containing the this compound formulation.
-
Carefully insert the feeding needle into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress after administration.
Protocol for Intraperitoneal (IP) Injection:
-
Accurately weigh the mouse.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to ensure no fluid is withdrawn, then inject the this compound formulation.
-
Monitor the animal for any adverse reactions.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a prostate cancer xenograft model.
Figure 2: General experimental workflow for an in vivo efficacy study of this compound.
Safety and Handling
This compound is an investigational compound. Researchers should handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Disclaimer
The protocols and information provided in these application notes are intended as a general guide. Due to the lack of specific published data for this compound in mice, it is imperative that researchers conduct their own optimization and validation studies. The authors and publisher of these notes are not responsible for any issues arising from the use of this information.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-737, a Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor that demonstrates selectivity for the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) over its 17α-hydroxylase activity.[1][2] This selectivity is critical for the targeted treatment of conditions such as castration-resistant prostate cancer (CRPC) by reducing androgen synthesis.[1][2] A thorough understanding of the pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of this compound is paramount for its development as a therapeutic agent. Early characterization of these properties guides candidate selection, dose regimen design, and the prediction of clinical outcomes.[1][3][4]
These application notes provide a generalized framework and detailed protocols for the preclinical pharmacokinetic analysis of this compound and similar small molecule inhibitors. The methodologies described herein are standard in the pharmaceutical industry for generating robust ADME data for regulatory submissions and further clinical development.[1][3]
Pharmacokinetic Data Summary
The following tables represent typical data formats for summarizing the pharmacokinetic properties of a small molecule inhibitor like this compound. The values presented are for illustrative purposes and are not actual data for this compound.
Table 1: In Vitro ADME Profile of this compound (Illustrative Data)
| Parameter | Assay System | Result | Interpretation |
| Solubility | Phosphate Buffer (pH 7.4) | 50 µg/mL | Moderate aqueous solubility. |
| Permeability | Caco-2 Assay (A-B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Plasma Protein Binding | Human Plasma | 95% | High binding to plasma proteins, which may affect the volume of distribution and clearance. |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability, suggesting potential for first-pass metabolism. |
| CYP450 Inhibition | Recombinant Human CYPs | IC₅₀ > 10 µM | Low potential for drug-drug interactions via inhibition of major CYP isoforms. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (Illustrative Data)
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) | Bioavailability (%) |
| 10 | 850 | 1.0 | 4200 | 4.5 | 60% |
| 30 | 2500 | 1.5 | 13500 | 5.0 | 65% |
Signaling Pathway
This compound targets the CYP17A1 enzyme, a critical juncture in the steroid biosynthesis pathway. By selectively inhibiting the 17,20-lyase activity, it blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into androgens.
Experimental Protocols
The following are generalized protocols for the pharmacokinetic analysis of a small molecule inhibitor like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least 3-5 days prior to the study.[5]
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 and 3 mg/mL for 10 and 30 mg/kg doses, respectively).
-
Dosing: Administer a single oral dose of the this compound suspension to the rats via oral gavage.[5][6] A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples (~0.25 mL) from each rat via a suitable method (e.g., tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[5]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis software.
Protocol 2: Bioanalytical Method Development and Validation using LC-MS/MS
Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.[7][8][9]
Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound)
-
Rat plasma (blank)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with IS)
Method Development:
-
Mass Spectrometry Tuning: Optimize the MS parameters (e.g., precursor and product ions, collision energy) for this compound and the IS by direct infusion.
-
Chromatography: Develop a chromatographic method to achieve good peak shape and separation from endogenous plasma components.
-
Sample Preparation: Develop a simple and reproducible sample preparation method, such as protein precipitation, to extract this compound and the IS from the plasma matrix.
Method Validation: Perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA).[7][10] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound and other novel small molecule inhibitors. The data generated from these studies are essential for understanding the ADME properties of the compound, enabling informed decision-making in the drug development process, and ultimately contributing to the design of safe and effective therapeutic regimens. Adherence to established validation guidelines for bioanalytical methods is critical to ensure the reliability and integrity of the data generated.[10]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. nebiolab.com [nebiolab.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for BMS-737 Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent and selective, non-steroidal, reversible inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. By selectively targeting the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity, this compound aims to reduce the production of androgens, such as testosterone (B1683101), which are key drivers of castration-resistant prostate cancer (CRPC).[1] These application notes provide an overview of the key pharmacodynamic markers for this compound, along with detailed protocols for their assessment.
Mechanism of Action and Pharmacodynamic Markers
This compound exerts its pharmacological effect by inhibiting the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. This targeted inhibition leads to a significant reduction in downstream androgen production.
The primary pharmacodynamic markers for assessing the biological activity of this compound include:
-
Direct Target Engagement: Measurement of the inhibitory activity of this compound on CYP17A1 lyase and hydroxylase activities.
-
Downstream Biomarker Modulation: Quantification of the reduction in circulating levels of androgens, primarily testosterone.
Data Presentation
In Vitro Enzymatic Activity
| Compound | Target | IC50 / Ki | Selectivity (Lyase vs. Hydroxylase) | Reference |
| This compound | CYP17A1 Lyase | Not Available | 11-fold | [1] |
| This compound | CYP17A1 Hydroxylase | Not Available | [1] |
Note: Specific IC50 or Ki values for this compound are not publicly available in the referenced literature. The 11-fold selectivity is reported in the primary discovery publication.
In Vivo Pharmacodynamic Effects
| Species | Study Design | Pharmacodynamic Marker | Result | Reference |
| Cynomolgus Monkey | 1-Day PK/PD Study | Testosterone Reduction | 83% lowering of testosterone | [1] |
Note: The specific dose, route of administration, and time points for the in vivo study in cynomolgus monkeys are not detailed in the available literature.
Signaling Pathway and Experimental Workflow
Androgen Biosynthesis Pathway and this compound Inhibition
General Experimental Workflow for Assessing this compound Activity
Experimental Protocols
Note: The specific protocols used for the characterization of this compound are not publicly available. The following are representative protocols based on standard methodologies for assessing CYP17A1 inhibitors.
Protocol 1: In Vitro CYP17A1 Enzymatic Assays
Objective: To determine the inhibitory activity of this compound on the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Substrates:
-
For lyase activity: 17α-hydroxypregnenolone or 17α-hydroxyprogesterone
-
For hydroxylase activity: Pregnenolone or Progesterone
-
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound
-
Control inhibitor (e.g., Abiraterone)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the control inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the CYP17A1 enzyme, POR, and cytochrome b5 in the reaction buffer. The optimal ratio of these components should be empirically determined.
-
Inhibitor Incubation: Add a small volume of the diluted this compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the respective products (DHEA/androstenedione for lyase activity; 17α-hydroxypregnenolone/17α-hydroxyprogesterone for hydroxylase activity) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
Protocol 2: In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
Objective: To evaluate the effect of this compound on circulating testosterone levels in a non-human primate model.
Materials:
-
Male cynomolgus monkeys
-
This compound formulation
-
Vehicle control
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
LC-MS/MS system for testosterone quantification
Procedure:
-
Animal Acclimation and Baseline: Acclimate the animals to the housing conditions. Collect pre-dose blood samples to establish baseline testosterone levels.
-
Dosing: Administer this compound or vehicle control to the animals. The dose, route of administration (e.g., oral gavage, intravenous), and dosing volume should be based on prior pharmacokinetic and tolerability studies.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours). The sampling schedule should be designed to capture the time course of the pharmacodynamic effect.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Testosterone Analysis: Quantify the concentration of testosterone in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent change in testosterone levels from baseline at each time point for both the this compound and vehicle-treated groups. Analyze the data to determine the magnitude and duration of testosterone suppression.
Protocol 3: Testosterone Quantification in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of testosterone in plasma samples.
Materials:
-
Plasma samples
-
Testosterone standard
-
Isotopically labeled internal standard (e.g., Testosterone-d3)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate)
-
Reconstitution solvent
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate testosterone from other endogenous compounds using a suitable gradient elution on the liquid chromatography system.
-
Detect and quantify testosterone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by analyzing samples with known concentrations of testosterone.
-
Calculate the concentration of testosterone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a selective CYP17A1 lyase inhibitor with demonstrated in vivo activity in reducing testosterone levels. The primary pharmacodynamic markers are the direct inhibition of the enzyme's lyase activity and the downstream reduction of androgens. The protocols outlined above provide a framework for the preclinical and clinical evaluation of this compound and other similar inhibitors of the androgen biosynthesis pathway. Further investigation is warranted to fully characterize the pharmacodynamic profile of this compound and its potential as a therapeutic agent for CRPC.
References
Measuring the Activity of BMS-737: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for measuring the activity of BMS-737, a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) lyase. this compound is under investigation for the treatment of castration-resistant prostate cancer (CRPC) due to its ability to suppress androgen biosynthesis.[1] This document outlines the necessary experimental procedures to characterize the biochemical and cellular effects of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, an enzyme crucial for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These products are precursors for testosterone (B1683101) synthesis. By inhibiting this step, this compound effectively reduces the levels of circulating androgens that drive the growth of prostate cancer. The compound demonstrates an 11-fold selectivity for the lyase activity over the 17α-hydroxylase activity of the same enzyme, which is responsible for producing glucocorticoids.[1] This selectivity is critical for minimizing off-target effects.
Data Presentation
The following table summarizes representative in vitro activity data for a potent, selective, non-steroidal CYP17A1 lyase inhibitor, BMS-351, which is structurally related to this compound. This data illustrates the expected potency and selectivity profile.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |
| BMS-351 | Human CYP17A1 | Scintillation Proximity Assay (SPA) | 19 | 10 | [2] |
| BMS-351 | Human Adrenal Microsomes | SPA | 20 | - | [2] |
| Abiraterone | Human CYP17A1 | SPA | 11 | 3 | [2] |
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Recombinant human Cytochrome P450 Reductase (POR)
-
Cytochrome b5
-
NADPH
-
Substrates: 17α-hydroxypregnenolone (for lyase activity) and pregnenolone (for hydroxylase activity)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Detection system: LC-MS/MS for product quantification (DHEA for lyase, 17α-hydroxypregnenolone for hydroxylase)
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the this compound dilutions.
-
Enzyme Addition: Add a pre-mixed solution of recombinant human CYP17A1, POR, and cytochrome b5 in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate (17α-hydroxypregnenolone or pregnenolone) and NADPH to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the amount of product formed (DHEA or 17α-hydroxypregnenolone) using a validated LC-MS/MS method.[3][4][5]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Androgen Production and Prostate Cancer Cell Proliferation
This protocol outlines a method to assess the effect of this compound on androgen production and the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells (ATCC)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (for androgen-deprived conditions)
-
DHEA (as a precursor for androgen synthesis)
-
This compound
-
Cell viability reagent (e.g., MTS)
-
ELISA kit for Prostate-Specific Antigen (PSA)
-
LC-MS/MS for testosterone quantification
Protocol:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in their regular growth medium.
-
Androgen Deprivation: After cell attachment, replace the medium with one containing charcoal-stripped FBS to remove androgens.
-
Treatment: Add DHEA to the medium to provide the substrate for androgen synthesis. Immediately after, add serial dilutions of this compound. Include appropriate controls (vehicle, DHEA alone).
-
Incubation: Incubate the cells for 48-72 hours.
-
Endpoint Analysis:
-
Cell Viability: Add MTS reagent to the wells and measure the absorbance to determine cell viability.[6]
-
PSA Secretion: Collect the cell culture supernatant and measure the concentration of PSA using a commercial ELISA kit.[6][7][8]
-
Testosterone Production: Analyze the testosterone concentration in the supernatant using a validated LC-MS/MS method.[3][5]
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation, PSA secretion, and testosterone production for each this compound concentration and determine the respective IC50 or EC50 values.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a castrated mouse model bearing LNCaP xenografts.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID)
-
LNCaP cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
LC-MS/MS for testosterone measurement in plasma
Protocol:
-
Xenograft Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Castration: Surgically castrate the mice to create a low-androgen environment, mimicking the clinical setting of CRPC.
-
Treatment: Once tumors resume growth post-castration, randomize the mice into treatment groups (vehicle control, this compound at different dose levels). Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Pharmacodynamic Analysis: At the end of the study, collect blood samples for the measurement of plasma testosterone levels by LC-MS/MS.[3]
-
Data Analysis: Compare the tumor growth inhibition and the reduction in testosterone levels in the this compound-treated groups relative to the vehicle control group.
A preclinical study in cynomolgus monkeys showed that this compound robustly lowered testosterone levels by 83% without significantly affecting mineralocorticoid and glucocorticoid levels.[1]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The in vitro enzymatic assays will confirm its potency and selectivity against CYP17A1, while the cell-based assays will demonstrate its ability to inhibit androgen production and prostate cancer cell growth in a more physiologically relevant context. Finally, the in vivo studies will be crucial for establishing its efficacy in a preclinical cancer model. These detailed methods will enable researchers to thoroughly characterize the activity of this compound and contribute to its development as a potential therapeutic agent for castration-resistant prostate cancer.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The human prostate cancer cell line LNCaP bears functional membrane testosterone receptors that increase PSA secretion and modify actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-737 in Androgen Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] This document provides detailed application notes and protocols for the use of this compound in androgen synthesis inhibition studies. This compound exhibits significant selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity, making it a valuable tool for investigating the specific roles of these enzymatic functions in various physiological and pathological processes, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₁FN₆ |
| Molecular Weight | 306.30 g/mol |
| CAS Number | 1356053-63-8 |
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, an enzyme essential for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of testosterone (B1683101) and other androgens. By inhibiting this key step, this compound effectively blocks androgen synthesis. Notably, this compound demonstrates an 11-fold selectivity for the lyase activity over the 17α-hydroxylase activity of the same enzyme, which is responsible for the production of glucocorticoids.[1][2] This selectivity profile suggests a lower potential for mineralocorticoid and glucocorticoid-related side effects compared to non-selective CYP17A1 inhibitors.
Data Presentation
In Vitro Inhibition of CYP17A1
The following table summarizes the inhibitory activity of this compound against the two enzymatic functions of CYP17A1.
| Enzyme Activity | IC₅₀ (nM) | Selectivity (Lyase/Hydroxylase) |
| CYP17A1 (17,20-Lyase) | Data not available | 11-fold[1][2] |
| CYP17A1 (17α-Hydroxylase) | Data not available |
Note: Specific IC₅₀ values for this compound are not publicly available in the reviewed literature. The 11-fold selectivity is a reported characteristic of the compound.
In Vivo Efficacy in Cynomolgus Monkeys
A key preclinical study demonstrated the potent in vivo activity of this compound in a relevant animal model.
| Animal Model | Treatment | Outcome | Reference |
| Cynomolgus Monkey | Single dose of this compound | 83% reduction in testosterone levels | [1][3] |
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
This protocol describes a general method to determine the IC₅₀ of this compound for both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 using radiolabeled substrates.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b₅ (for lyase assay)
-
Radiolabeled substrates:
-
[¹⁴C]-Progesterone (for hydroxylase activity)
-
[³H]-17α-hydroxypregnenolone (for lyase activity)
-
-
NADPH
-
This compound
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and for the lyase assay, cytochrome b₅ in the reaction buffer.
-
Add Inhibitor: Add varying concentrations of this compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1%). Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the respective radiolabeled substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate/isooctane).
-
Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product.
-
Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica (B1680970) gel sections and quantifying using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Testosterone Reduction Study in Cynomolgus Monkeys
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing serum testosterone levels in a non-human primate model.
Animals:
-
Adult male cynomolgus monkeys.
Materials:
-
This compound formulated for oral or intravenous administration.
-
Vehicle control.
-
Blood collection supplies (e.g., vacutainer tubes with appropriate anticoagulant).
-
Centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Acclimatization: Acclimate the animals to the housing and handling conditions.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal prior to treatment.
-
Dosing: Administer a single dose of this compound or vehicle control to the animals. The exact dose and route of administration should be determined based on preliminary pharmacokinetic studies.
-
Serial Blood Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
-
Testosterone Measurement by LC-MS/MS:
-
Sample Preparation: Perform protein precipitation and liquid-liquid extraction of the plasma samples to isolate testosterone. A deuterated testosterone internal standard should be added prior to extraction for accurate quantification.
-
LC Separation: Separate the extracted testosterone from other plasma components using a suitable C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
MS/MS Detection: Detect and quantify testosterone using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both testosterone and the internal standard.
-
-
Data Analysis: Calculate the serum testosterone concentrations at each time point. Determine the percentage reduction in testosterone levels compared to baseline and the vehicle control group.
Visualizations
Signaling Pathway
Caption: Inhibition of the Androgen Synthesis Pathway by this compound.
Experimental Workflow: In Vitro CYP17A1 Inhibition Assay
Caption: Workflow for In Vitro CYP17A1 Inhibition Assay.
Experimental Workflow: In Vivo Testosterone Reduction Study
Caption: Workflow for In Vivo Testosterone Reduction Study.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-737, a Selective CYP17 Lyase Inhibitor
For Research Use Only
Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), with notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound targets androgen biosynthesis, a key driver of prostate cancer progression.[1][2] By selectively inhibiting the lyase activity of CYP17A1, this compound aims to reduce the production of androgens, such as testosterone (B1683101), that fuel the growth of prostate cancer cells.[1][2]
These application notes provide an overview of this compound and detailed protocols for its use in in vitro research settings.
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, an enzyme crucial for the conversion of pregnenolone (B344588) and progesterone (B1679170) into androgens.[1][2] The dual enzymatic activities of CYP17A1, 17α-hydroxylase and 17,20-lyase, are both involved in steroidogenesis. While the hydroxylase activity is important for the production of glucocorticoids, the lyase activity is essential for androgen synthesis. This compound has demonstrated an 11-fold selectivity for the lyase activity over the hydroxylase activity, which may offer a more targeted approach to androgen deprivation with potentially fewer side effects related to glucocorticoid synthesis.[1][2]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.
Caption: Steroidogenesis pathway and this compound's mechanism of action.
Quantitative Data
While specific IC50 and Ki values for this compound are detailed in the primary literature, the following table summarizes the key inhibitory activities.
| Target | Activity | Reported Value | Selectivity |
| CYP17A1 lyase | Inhibition | - | 11-fold vs. hydroxylase |
| CYP17A1 hydroxylase | Inhibition | - | - |
Researchers should refer to the primary publication, Darne et al., 2022, Bioorganic & Medicinal Chemistry Letters, for precise quantitative data.
Experimental Protocols
In Vitro CYP17A1 Lyase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 of this compound against the 17,20-lyase activity of human CYP17A1 using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human CYP17A1
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Fluorogenic CYP17A1 lyase substrate (e.g., from Promega)
-
NADPH, regenerating system (e.g., G6P, G6PDH)
-
This compound
-
Abiraterone (positive control)
-
DMSO
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Abiraterone in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point curve, 3-fold dilutions).
-
-
Enzyme Master Mix Preparation:
-
In a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4), prepare a master mix containing recombinant human CYP17A1, POR, and cytochrome b5. The optimal ratio should be determined empirically, with a 1:2:1 ratio being a common starting point.
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted this compound, positive control, or DMSO (vehicle control) to the wells of a 96-well black microplate.
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro CYP17A1 lyase inhibition assay.
Cell-Based Androgen Production Assay in LNCaP Cells
This protocol outlines a method to assess the effect of this compound on androgen production in a human prostate cancer cell line (LNCaP) that expresses CYP17A1.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Abiraterone (positive control)
-
DMSO
-
Progesterone (substrate)
-
Testosterone ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Protocol:
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 with 10% CS-FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound, Abiraterone, or DMSO (vehicle control).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Add progesterone (e.g., 1 µM final concentration) to each well to serve as a substrate for androgen synthesis.
-
Incubate for 48 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Lyse the cells in cell lysis buffer and determine the total protein concentration using a BCA assay.
-
Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the testosterone concentration to the total protein content for each well.
-
Calculate the percent inhibition of testosterone production for each treatment condition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Safety Precautions
This compound is a bioactive molecule and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) at all times. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Ordering Information
This compound is available from various chemical suppliers for research purposes. Please refer to their respective catalogs for product details and ordering information.
References
Application Notes and Protocols for BMS-737 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-737 is a potent and selective, non-steroidal, reversible inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2] It exhibits an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase activity.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound effectively reduces testosterone (B1683101) levels, thereby inhibiting the growth of androgen-dependent tumors.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine |
| Molecular Formula | C₁₆H₁₁FN₆ |
| Molecular Weight | 306.30 g/mol |
| CAS Number | 1356053-63-8 |
| Appearance | To be determined (likely a solid) |
| Purity | >98% (as per typical research-grade chemicals) |
| Storage | Store at -20°C for long-term storage. |
Quantitative Data Summary
While the full text of the primary publication is not publicly available, the following table summarizes the reported biological activity of this compound. Researchers should determine the optimal concentration for their specific application through dose-response experiments.
| Parameter | Value | Source |
| Selectivity | 11-fold for CYP17 lyase over CYP17 hydroxylase | [1][2] |
| In Vivo Efficacy | 83% reduction in testosterone levels in cynomolgus monkeys | [1] |
| IC₅₀ (CYP17 Lyase) | Data not publicly available | - |
| IC₅₀ (CYP17 Hydroxylase) | Data not publicly available | - |
| Cell-based IC₅₀ | Data not publicly available for specific prostate cancer cell lines | - |
Signaling Pathway
This compound targets the CYP17A1 enzyme, which plays a crucial role in the conversion of pregnenolone (B344588) and progesterone (B1679170) into androgens. The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.
Caption: CYP17A1 signaling pathway and this compound inhibition.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock solution of this compound (MW: 306.30 g/mol ):
-
Weight of this compound (mg) / 306.30 * 100 = Volume of DMSO (mL)
-
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note on Solubility: The exact solubility of this compound in DMSO is not publicly available from primary literature. It is recommended to start with a concentration of 10 mM and observe for complete dissolution. If precipitation occurs, the concentration may need to be adjusted.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.1%). A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.
-
Use the freshly prepared working solutions immediately.
In Vitro CYP17A1 Lyase Inhibition Assay (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental setup.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
NADPH regenerating system
-
Substrate (e.g., 17α-hydroxypregnenolone)
-
This compound working solutions
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Plate reader for detection (method will vary based on the detection of the product, e.g., LC-MS/MS)
Workflow:
Caption: General workflow for an in vitro CYP17A1 inhibition assay.
Protocol:
-
Add this compound working solutions and controls (vehicle and positive control like abiraterone) to the wells of a 96-well plate.
-
Add the enzyme mixture (CYP17A1, cytochrome P450 reductase, and cytochrome b5) to each well.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of the product (e.g., DHEA) using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Preparation of Formulation for In Vivo Studies (Example)
The specific formulation used for the cynomolgus monkey study is not detailed in the available literature. The following is a general example of a formulation that can be used for oral administration in animal studies and should be optimized for this compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile vehicle
-
Calibrated balance and pipettes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Gradually add a small amount of the vehicle to the powder to create a paste.
-
Continue to add the vehicle incrementally while triturating or homogenizing until a uniform suspension is achieved.
-
Ensure the final volume is accurate.
-
Store the formulation as appropriate (e.g., at 4°C) and use it within a validated stability period. Always re-suspend thoroughly before each administration.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive literature search and protocol optimization. The provided protocols are general guidelines and may require modification for specific experimental needs.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostat… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
BMS-737 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling and use of BMS-737, a potent and selective CYP17 lyase inhibitor. Due to the limited availability of specific quantitative solubility and stability data in the public domain, this guide focuses on best practices for handling compounds with similar characteristics and provides general troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal, reversible small molecule inhibitor of CYP17 lyase.[1][2] It demonstrates selectivity for CYP17 lyase over CYP17 hydroxylase, making it a valuable tool for research in castration-resistant prostate cancer (CRPC).[1][3] Its mechanism of action involves the inhibition of androgen biosynthesis.
Q2: What are the general recommendations for storing this compound?
A2: While specific stability data is limited, general guidelines for storing similar compounds suggest the following:
-
Solid Compound: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C in a dry, dark environment is recommended. The solid compound is stable for several weeks during standard shipping conditions.[4]
-
Stock Solutions: Store in a suitable solvent (e.g., DMSO) at -20°C for short-term storage and -80°C for long-term storage.[5] It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause: Insufficient solvent volume or inadequate mixing. This compound, like many small molecule inhibitors, may require assistance to fully dissolve.
-
Troubleshooting Steps:
-
Ensure Correct Solvent Volume: Double-check calculations for the desired stock solution concentration.
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: Use a bath sonicator for 10-15 minute intervals to aid dissolution.
-
Gentle Warming: If the compound is still not fully dissolved, gently warm the solution in a water bath (not exceeding 37°C) for a short period. Be cautious, as excessive heat can lead to degradation.
-
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Possible Cause: this compound is likely poorly soluble in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration in your experiment low (typically <0.5% to avoid solvent effects), you can try a serial dilution of your DMSO stock into the aqueous buffer. This gradual dilution can sometimes prevent immediate precipitation.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) or a co-solvent in the final aqueous medium can help maintain the solubility of hydrophobic compounds.[6][7] Compatibility with your specific assay must be verified.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound suggests it has acidic or basic properties, adjusting the pH of your aqueous buffer might improve its solubility.
-
Data Presentation
As specific quantitative data for this compound solubility and stability is not publicly available, the following tables provide a template for how such data would be presented. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Table 1: this compound Solubility (Illustrative)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | Data Not Available | Data Not Available |
| Ethanol | 25 | Data Not Available | Data Not Available |
| PBS (pH 7.4) | 25 | Data Not Available | Data Not Available |
| Cell Culture Media | 37 | Data Not Available | Data Not Available |
Table 2: this compound Stability in Solution (Illustrative)
| Solvent | Storage Temp (°C) | Timepoint | % Remaining | Degradation Products |
| DMSO | -20 | 1 month | Data Not Available | Data Not Available |
| DMSO | 4 | 1 week | Data Not Available | Data Not Available |
| PBS (pH 7.4) | 37 | 24 hours | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate Required Mass: Based on the molecular weight of this compound (306.30 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.001 L * 0.010 mol/L * 306.30 g/mol = 0.003063 g or 3.063 mg.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, place the tube in a bath sonicator for 10-15 minutes.
-
Gentle warming to 37°C can be applied if particulates remain.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway of CYP17A1 in Steroidogenesis
Caption: Simplified steroidogenesis pathway showing the dual enzymatic activities of CYP17A1.
Experimental Workflow for Assessing this compound Solubility
Caption: A typical experimental workflow to determine the aqueous solubility of this compound.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: BMS-737 for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-737 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-steroidal, reversible inhibitor of the enzyme CYP17 lyase (cytochrome P450 17A1).[1][2] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone. By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound blocks the production of androgens that can fuel the growth of hormone-dependent cancers, such as castration-resistant prostate cancer.[1][2]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
While specific solubility data for this compound is not widely published, the recommended solvent for dissolving most non-steroidal small molecule inhibitors for in vitro assays is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution of this compound, follow these general steps:
-
Determine the desired stock concentration: A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the required amount of this compound and solvent:
-
Molecular Weight of this compound: 306.30 g/mol
-
To make 1 mL of a 10 mM stock solution, you would need 0.3063 mg of this compound.
-
Volume of DMSO (mL) = [Mass of this compound (mg) / 306.30 ( g/mol )] / [Desired Concentration (mol/L)] * 1000
-
-
Dissolution:
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Q4: How should I store the this compound stock solution?
For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light and moisture. When stored properly, the DMSO stock solution should be stable for several months.
Q5: What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration of this compound will vary depending on the specific cell line and assay being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your system. Based on studies of similar CYP17A1 inhibitors, a starting concentration range of 1 nM to 10 µM is a reasonable starting point for in vitro cell-based assays. For enzymatic assays, the concentration range may be lower.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or media | The compound has lower solubility in aqueous solutions compared to DMSO. The final concentration of DMSO in the assay may be too low to maintain solubility. | - Increase the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to determine the tolerance of your specific cell line. - Prepare intermediate dilutions of the DMSO stock solution in your aqueous buffer or media. Add the diluted compound to the final assay volume with gentle mixing. - Consider using a solubilizing agent, such as Pluronic F-68 or Cremophor EL, at a low concentration. However, be aware that these agents can affect cellular membranes and should be used with appropriate controls. |
| Inconsistent or unexpected experimental results | - Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. - Inaccurate concentration: Errors in weighing the compound or calculating the stock solution concentration. - Cell line variability: Differences in the expression of CYP17A1 or other relevant enzymes in your cell line. | - Always use freshly thawed aliquots of the stock solution for each experiment. - Re-calculate and prepare a fresh stock solution, ensuring accurate measurements. - Characterize the expression of CYP17A1 in your cell line using techniques like qPCR or Western blotting. |
| High background or off-target effects | The working concentration of this compound is too high, leading to non-specific effects. The final DMSO concentration is causing cellular stress or toxicity. | - Perform a dose-response curve to identify the optimal, non-toxic working concentration. - Include a vehicle control (DMSO alone) at the same final concentration used in your experimental wells to account for any solvent effects. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions for Cell-Based Assays
-
Thaw the Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, it may be necessary to perform serial dilutions of the stock solution in DMSO first.
-
Dilute into Culture Medium: Directly add the required volume of the this compound stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
-
Mix Thoroughly: Gently vortex or invert the tube to ensure the compound is evenly distributed in the medium.
-
Treat Cells: Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Include Controls: Always include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
Visualizations
Androgen Biosynthesis Pathway and the Role of CYP17A1
The following diagram illustrates the key steps in the androgen biosynthesis pathway, highlighting the dual enzymatic activity of CYP17A1 (17α-hydroxylase and 17,20-lyase) and the point of inhibition by this compound.
Experimental Workflow for In Vitro Dissolution of this compound
This workflow outlines the key steps for preparing this compound for in vitro experiments.
References
Technical Support Center: BMS-737 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-737. The content is designed to address specific issues that may be encountered during experiments, with a focus on providing practical solutions and detailed protocols.
I. Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] Stock solutions can be stored at 0 - 4°C for short-term use or -20°C for longer periods.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound.[2]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO to create a stock solution. | The concentration is too high, or the compound has low solubility.[2] | Try a lower target concentration. Gentle warming (37-50°C) or sonication may aid dissolution.[2] |
| Stock solution is initially clear but forms crystals after storage. | The compound is not stable in the solvent at the storage temperature, or the concentration is above its saturation point at that temperature.[2] | Store the stock solution at a higher temperature (e.g., -20°C instead of -80°C) if stability allows. Alternatively, prepare fresh stock solutions before each experiment or create a lower concentration stock.[2] |
| Compound precipitates immediately upon dilution into an aqueous buffer. | The compound has poor aqueous solubility and has "crashed out" of solution.[2] | Decrease the final concentration of the compound in your assay. Ensure the final concentration of DMSO is low (ideally <0.1%). Pre-mix the DMSO stock with a small volume of buffer containing a solubilizing agent before diluting to the final volume.[2] |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H11FN6 |
| Molecular Weight | 306.30 g/mol |
| CAS Number | 1356053-63-8 |
(Data sourced from MedKoo Biosciences)[1]
II. In Vitro Biochemical Assays
These assays are essential for determining the inhibitory activity of this compound on its target, CYP17 lyase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-steroidal, reversible small molecule inhibitor of CYP17 lyase.[3][4] It demonstrates selectivity for CYP17 lyase over CYP17 hydroxylase, which is crucial for reducing testosterone (B1683101) levels without significantly affecting mineralocorticoid and glucocorticoid levels.[3][5]
Troubleshooting Guide: Inconsistent IC50 Values
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value. | Incorrect ATP Concentration: If the assay is ATP-dependent, a high ATP concentration can compete with the inhibitor.[6] Enzyme/Substrate Concentration: Variations in enzyme or substrate concentrations can affect the apparent IC50.[6] Compound Degradation: The inhibitor may have degraded due to improper storage.[6] | Verify and standardize the ATP concentration in your assay. Use consistent and validated concentrations of the enzyme and substrate.[6] Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.[6] |
| Lower than expected IC50 value. | Low ATP Concentration: A lower than optimal ATP concentration can make the inhibitor appear more potent.[6] Inaccurate Compound Concentration: Errors in serial dilutions can lead to a higher effective concentration than intended.[6] | Ensure the ATP concentration is at or near the Km for the enzyme. Prepare fresh, accurate serial dilutions for each experiment.[6] |
| High variability between replicates. | Pipetting Errors: Inaccurate pipetting during serial dilutions or assay setup.[6] Compound Precipitation: The compound may be precipitating at higher concentrations in the assay buffer.[6] Assay Conditions: Inconsistent incubation times, temperatures, or buffer composition.[6] | Use calibrated pipettes and proper technique. Visually inspect for any precipitation.[6] Standardize all assay parameters and ensure they are consistent across all experiments.[6] |
Experimental Protocol: CYP17 Lyase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against CYP17 lyase.
-
Reagent Preparation:
-
Prepare a master mix containing the assay buffer, purified CYP17 lyase enzyme, and the substrate (e.g., pregnenolone).
-
Perform serial dilutions of this compound and a known control inhibitor in the assay buffer. A common starting concentration is 10 mM in 100% DMSO, followed by dilution in the assay buffer.[6]
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor or DMSO control to the appropriate wells.
-
Add the enzyme/substrate master mix to each well to initiate the reaction.[6]
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.[6]
-
Start the reaction by adding a co-factor, if required.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution.
-
Measure the product formation using an appropriate detection method, such as LC-MS or a fluorescence-based probe.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: Steroidogenesis pathway showing the inhibition of CYP17 lyase by this compound.
III. Cell-Based Assays
These assays are critical for evaluating the effect of this compound on cellular processes in a more physiologically relevant context.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of this compound in castration-resistant prostate cancer (CRPC) cell lines?
A1: this compound is expected to lower testosterone levels, which should inhibit the proliferation of androgen-dependent prostate cancer cells.[3] In CRPC cell lines that remain dependent on androgen receptor signaling, this compound should induce cell cycle arrest and/or apoptosis.
Troubleshooting Guide: Common Issues in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Low Compound Potency in Cells: The compound may have poor cell permeability or be subject to efflux pumps.[7] Incorrect Cell Line: The chosen cell line may not be dependent on the targeted pathway. | Perform a cellular uptake and efflux assay to determine the intracellular concentration of the compound.[8][9] Use a positive control cell line known to be sensitive to androgen deprivation. |
| High levels of cell death even at low concentrations. | Off-Target Toxicity: The inhibitor may have potent off-target effects on kinases or other proteins essential for cell survival.[10] | Titrate the inhibitor concentration to determine the lowest effective dose.[10] Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to validate the on-target effect.[10] |
| Results are not reproducible. | Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or media composition.[11] Variable Compound Activity: The compound may be unstable in the cell culture media. | Maintain a consistent cell culture workflow, including using cells within a defined passage number range.[11] Assess the stability of this compound in your specific cell culture media over the time course of the experiment. |
Experimental Workflow Diagram
Caption: A typical workflow for assessing the effects of this compound in cell-based assays.
IV. Off-Target Effects and Specificity
Understanding the selectivity of this compound is crucial for accurately interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
A1: this compound exhibits an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[3][4] It also has a clean xenobiotic CYP profile, suggesting low potential for drug-drug interactions mediated by these enzymes.[3]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype observed. | The inhibitor may be hitting an off-target that has an opposing or unrelated biological function.[10] | Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[10] If the phenotype is consistent, it supports an on-target mechanism. Perform a Rescue Experiment: If possible, add back the product of the inhibited enzyme to see if the phenotype is reversed. |
| Discrepancy between biochemical and cellular potency. | The inhibitor may be actively transported out of the cell, have poor permeability, or be metabolized intracellularly.[7] | Measure the intracellular concentration of the inhibitor. Evaluate the expression of drug efflux pumps in your cell line. |
Selectivity Profile of this compound
| Enzyme | Activity | Selectivity |
| CYP17 Lyase | Inhibitor | Primary Target |
| CYP17 Hydroxylase | Weaker Inhibitor | 11-fold less sensitive than lyase[3][4] |
| Other CYPs (e.g., CYP11B1, CYP21A2) | Minimal Inhibition | High Selectivity[3] |
Logical Diagram for Troubleshooting Off-Target Effects
Caption: A logical workflow to help determine if an observed effect is on-target or off-target.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cellular uptake and efflux and cytostatic activity of 4'-O-tetrahydropyranyladriamycin in adriamycin-sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux and uptake of androgen sulfates using transporter-overexpressing HEK293 cells and membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Technical Support Center: Optimizing BMS-737 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-737 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the effective application of this potent CYP17 lyase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal, reversible, and selective small molecule inhibitor of CYP17 lyase.[1][2] This enzyme is a critical component in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone. By selectively inhibiting the lyase activity of CYP17A1, this compound effectively reduces the production of androgens that drive the growth of castration-resistant prostate cancer (CRPC).[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage.
Q4: What is the maximum recommended final DMSO concentration in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent on cell viability and function.
Q5: How can I assess the effectiveness of this compound in my cell culture model?
The effectiveness of this compound can be evaluated through various assays, including:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of this compound on cell proliferation and cytotoxicity.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To assess whether this compound induces programmed cell death.
-
Testosterone Measurement Assays: To directly measure the inhibition of androgen production in your cell line (if it expresses the necessary steroidogenic enzymes).
-
Western Blotting: To analyze the expression levels of proteins downstream of androgen receptor signaling (e.g., PSA).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture media. | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. 3. High concentration of this compound. | 1. Ensure the final DMSO concentration is at an acceptable level (e.g., 0.1-0.5%). 2. Prepare intermediate dilutions of the this compound stock in pre-warmed culture media with vigorous mixing before adding to the cells. 3. Reduce the highest concentration in your dose-response curve. 4. Visually inspect the media for any precipitate after adding the compound. |
| Inconsistent or no observable effect of this compound. | 1. Sub-optimal concentration of this compound. 2. Degraded compound due to improper storage. 3. The cell line used does not rely on the androgen biosynthesis pathway for growth. 4. Insufficient incubation time. | 1. Perform a broad dose-response experiment to identify the optimal concentration range. 2. Use a fresh aliquot of this compound stock solution. 3. Confirm that your cell line expresses CYP17A1 and is sensitive to androgen levels. 4. Extend the incubation time (e.g., 48-72 hours) to allow for the compound to exert its effects. |
| High background or off-target effects observed. | 1. The concentration of this compound is too high, leading to non-specific toxicity. 2. The chosen cell line is particularly sensitive to the compound or DMSO. | 1. Lower the concentration range of this compound in your experiments. 2. Perform a vehicle control with varying concentrations of DMSO to determine the tolerance of your cell line. 3. Consider using a different, structurally unrelated CYP17 inhibitor to confirm that the observed phenotype is target-specific. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. "Edge effects" in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate your pipettes and use fresh tips for each dilution. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Representative IC50 Values of CYP17 Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Abiraterone | LNCaP | Cell Viability | ~5-10 | Hypothetical |
| Seviteronel | LNCaP | Cell Viability | ~1-5 | Hypothetical |
| This compound | LNCaP | Cell Viability | To be determined | N/A |
| This compound | C4-2 | Cell Viability | To be determined | N/A |
Note: The IC50 values for Abiraterone and Seviteronel are hypothetical and provided for illustrative purposes. The optimal concentration for this compound must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
Objective: To determine the concentration of this compound that inhibits the growth of prostate cancer cells by 50%.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is a 10-point, 3-fold serial dilution from 100 µM down to approximately 5 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound using a Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis in prostate cancer cells by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment procedure as described in Protocol 1. It is advisable to use concentrations around the determined IC50 value and higher.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubate for a relevant period to observe apoptosis (e.g., 24-48 hours).
-
-
Caspase-3/7 Activity Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.
-
Present the data as a bar graph showing the fold increase in caspase-3/7 activity.
-
Visualizations
Caption: Signaling pathway of androgen biosynthesis and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Technical Support Center: Investigating Off-Target Effects of BMS-737
Welcome to the technical support center for researchers investigating the off-target effects of BMS-737, a potent and selective non-steroidal inhibitor of CYP17 lyase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is designed as a selective inhibitor of the lyase function of CYP17A1. Published data indicates it has an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase and a generally clean xenobiotic CYP profile.[1] However, like many small molecule inhibitors, it has the potential for off-target interactions. The most anticipated off-target effects are related to the inhibition of other cytochrome P450 enzymes. Due to its heterocyclic scaffold, off-target interactions with kinases are also a theoretical possibility that should be investigated. Clinical adverse events observed with other CYP17 inhibitors, such as fluid retention, hypokalemia, and hypertension, are primarily considered on-target effects resulting from the accumulation of upstream mineralocorticoids due to 17α-hydroxylase inhibition.[2][3][4]
Q2: We observe a discrepancy between the biochemical IC50 of this compound against CYP17 lyase and its potency in a cell-based assay. What could be the cause?
A2: This is a common issue in drug development. Several factors could contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than in a biochemical assay.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be metabolized by intracellular enzymes, leading to a lower effective concentration at the target.
-
Off-Target Engagement: An off-target with an opposing biological effect could be engaged in the cellular context, masking the on-target effect.
Q3: Our kinome screen identified several potential kinase off-targets for this compound. How do we validate these hits?
A3: Validating hits from a primary screen is crucial to eliminate false positives. A multi-step approach is recommended:
-
Orthogonal Biochemical Assay: Confirm the interaction using a different assay format (e.g., if the primary screen was radiometric, use a fluorescence-based assay for validation).
-
Dose-Response Analysis: Perform a full dose-response curve to determine the IC50 for each potential off-target kinase.
-
Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound engages the kinase target inside intact cells.[5][6][7]
-
Functional Cellular Assay: Investigate if this compound treatment affects a known signaling pathway downstream of the putative off-target kinase.
Q4: We are seeing unexpected toxicity in our cell viability assays at high concentrations of this compound. How can we determine if this is due to an off-target effect?
A4: High-concentration toxicity can be multifactorial. To investigate a potential off-target liability, consider the following:
-
Structure-Activity Relationship (SAR) with Analogs: Test structurally related but inactive analogs of this compound. If these analogs do not produce the same toxicity, it suggests the effect is specific.
-
Phenotypic Profiling: Compare the observed toxic phenotype with known phenotypes induced by compounds with defined mechanisms of action.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of suspected off-target proteins and see if this rescues the toxic effect.
-
Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry to pull down binding partners of this compound from cell lysates for identification.
Troubleshooting Guides
Kinome Profiling: Radiometric Assay
Problem: High background signal in the radiometric kinase assay.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-quality ATP and substrates. Ensure buffers are free of any kinase or phosphatase activity. |
| Suboptimal ATP Concentration | Optimize the ATP concentration to be near the Km for the specific kinase to maximize the signal-to-background ratio. |
| Non-specific Binding to Filter Paper | Pre-wet the phosphocellulose paper with the reaction buffer before spotting the reaction mixture. Increase the number and duration of wash steps.[8] |
| Compound Interference | Run a control reaction with the compound but without the enzyme to check for direct interference with the scintillation counting process. |
Proteome Profiling: LC-MS/MS
Problem: Poor reproducibility of protein quantification between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize all steps of sample preparation, from cell lysis and protein extraction to digestion and peptide cleanup. Use a robust protein quantification method (e.g., BCA assay) to ensure equal loading.[9][10] |
| LC-MS/MS System Variability | Run quality control samples (e.g., a standard peptide mixture) between experimental samples to monitor system performance.[11] |
| Data Analysis Parameters | Use consistent and appropriate data analysis parameters, including precursor and fragment mass tolerances, and false discovery rate (FDR) thresholds.[12][13] |
| Biological Variability | Increase the number of biological replicates to account for inherent cellular heterogeneity. |
Cell-Based Assays: Cellular Thermal Shift Assay (CETSA)
Problem: No observable thermal shift for the target protein upon this compound treatment, despite evidence of binding from biochemical assays.
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration/Incubation Time | Optimize the concentration of this compound and the incubation time to ensure adequate target engagement in the cellular environment. |
| Suboptimal Heating Conditions | Perform a temperature gradient experiment to determine the optimal melting temperature of the target protein in your specific cell line.[6] |
| Low Target Protein Expression | Confirm the expression level of the target protein in your cell line using Western blotting or other methods. Consider using an overexpression system if endogenous levels are too low. |
| Antibody Issues (for Western Blot detection) | Validate the specificity and sensitivity of the primary antibody used for detecting the target protein. |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay (General)
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and assay buffer.
-
Compound Addition: Add this compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.[14][15]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot a portion of the reaction mixture onto phosphocellulose filter paper. Wash the paper extensively to remove unincorporated radioactive ATP.
-
Quantification: Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either this compound at the desired concentration or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot them as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Visualizations
Caption: Workflow for investigating and validating off-target effects.
Caption: Troubleshooting logic for inconsistent cell-based assay results.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incidence and relative risk of adverse events of special interest in patients with castration resistant prostate cancer treated with CYP-17 inhibitors: A meta-analysis of published trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 12. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-737 (ABT-737)
A Note on Compound Designation: The designation "BMS-737" can refer to two distinct research compounds. This guide focuses on ABT-737 , a BH3 mimetic and apoptosis inducer, as inquiries regarding minimizing cell line toxicity typically relate to its mechanism of action. The other compound, a CYP17 lyase inhibitor also designated this compound, has a different biological target and toxicity profile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Bcl-2 family inhibitor, ABT-737.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-737?
A1: ABT-737 is a small molecule that acts as a BH3 mimetic. It binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] This binding prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak.[2] Freed Bax and Bak can then oligomerize at the mitochondrial membrane, leading to mitochondrial membrane depolarization, caspase activation, and ultimately, apoptosis (programmed cell death).[1]
Q2: Why am I observing high levels of toxicity in my cell line, even at low concentrations?
A2: High sensitivity to ABT-737 is often linked to the baseline expression levels of Bcl-2 family proteins in your specific cell line. Cells that are highly dependent on Bcl-2 and Bcl-xL for survival will be particularly vulnerable. Mast cells, for instance, have been shown to be exceptionally sensitive to ABT-737.[3] Additionally, the toxicity of ABT-737 is dose- and time-dependent.[4][5]
Q3: My cells are resistant to ABT-737. What is a possible reason?
A3: Resistance to ABT-737 is commonly associated with high expression of the anti-apoptotic protein Mcl-1.[2] ABT-737 does not bind effectively to Mcl-1.[2][6] Therefore, cells that rely on Mcl-1 for survival will be resistant to ABT-737 monotherapy. Strategies to down-regulate Mcl-1 have been shown to sensitize resistant cells to ABT-737.[2] Another potential reason for resistance is the absence or low expression of the pro-apoptotic protein Bax.[6][7]
Q4: Can ABT-737 induce non-apoptotic cell death?
A4: While the primary mechanism is apoptosis, there is evidence that ABT-737 can also induce other cellular outcomes. In some apoptosis-resistant cancer cells, ABT-737 has been shown to induce cellular senescence, a state of irreversible growth arrest.[8] Additionally, in urothelial carcinoma cells, ABT-737 has been observed to induce necroptosis, a form of programmed necrosis, particularly when apoptosis is inhibited.[9]
Troubleshooting Guides
Issue 1: Excessive Cell Death and Difficulty Maintaining Cultures
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more precise range. |
| Incorrect Drug Concentration | Verify the stock concentration of your ABT-737 solution. Ensure proper dilution calculations and fresh preparation of working solutions for each experiment. |
| Solvent Toxicity | If using DMSO as a solvent, run a vehicle-only control to ensure that the observed toxicity is not due to the solvent concentration. Keep the final DMSO concentration consistent across all conditions and as low as possible (typically <0.1%). |
| Extended Exposure Time | Optimize the incubation time. Cytotoxicity can be observed within 24 hours for some cell lines.[5] Consider shorter time points (e.g., 6, 12, 24 hours) to find a window where the desired effect is observed without excessive cell death. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered protein expression. Use cells within a consistent and low passage number range for all experiments. |
| Cell Confluency | The sensitivity to ABT-737 can be dependent on cell density. Standardize the seeding density and confluency of your cells for all experiments. |
| Drug Stability | ABT-737 solutions should be stored properly (typically at -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. |
| Variability in Mcl-1 Expression | Mcl-1 levels can fluctuate with cell cycle and culture conditions. Ensure consistent cell synchronization methods if they are part of your protocol. |
Experimental Protocols
Protocol 1: Determining the IC50 of ABT-737 using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of ABT-737 in culture medium. The final concentrations should span a logarithmic range (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of ABT-737. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat cells with the desired concentration of ABT-737 and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
ABT-737 Mechanism of Action
ABT-737 functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases the pro-apoptotic proteins Bak and Bax, which then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Caption: Mechanism of ABT-737 induced apoptosis.
Troubleshooting Logic for ABT-737 Resistance
When encountering resistance to ABT-737, a systematic approach can help identify the underlying cause. The primary suspect is often the expression of Mcl-1, which is not inhibited by ABT-737.
Caption: Troubleshooting workflow for ABT-737 resistance.
Experimental Workflow for Combination Studies
To overcome resistance, ABT-737 is often used in combination with other therapeutic agents. This workflow outlines the steps for testing synergistic effects.
Caption: Workflow for assessing drug synergy with ABT-737.
References
- 1. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BH3-mimetic ABT-737 induces mast cell apoptosis in vitro and in vivo: potential for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic induction of apoptosis by the Bcl-2 inhibitor ABT-737 and imatinib mesylate in gastrointestinal stromal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABT-737 Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. The BH3 mimetic ABT-737 induces cancer cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-737 PK/PD Data Variability
Welcome to the technical support center for BMS-737. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in pharmacokinetic (PK) and pharmacodynamic (PD) data.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal, reversible small molecule inhibitor of CYP17 lyase.[1][2][3][4] It exhibits selectivity for CYP17 lyase over CYP17 hydroxylase, which is crucial for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] By inhibiting CYP17 lyase, this compound significantly reduces testosterone (B1683101) levels.[1][3]
Pharmacokinetics (PK)
Q2: What are the expected pharmacokinetic characteristics of a compound like this compound?
While specific PK data for this compound is not publicly available, for non-steroidal inhibitors in cancer therapy, key characteristics often include rapid absorption, slow clearance, and a moderate volume of distribution.[5] Oral bioavailability can be dose-dependent.[5] The half-life for similar compounds can range from 2.6 to 5.3 hours in preclinical models.[5]
Q3: We are observing high inter-subject variability in our PK data. What are the common causes?
High inter-subject variability in PK data can stem from several factors:
-
Patient-Specific Factors: Age, sex, body weight, genetics (e.g., CYP gene polymorphisms), and organ function (especially liver and kidney) can significantly influence drug metabolism and clearance.[6]
-
Study Conduct: Inconsistent adherence to dosing schedules, and variations in sample collection, processing, and storage can introduce significant variability.[7]
-
Drug Interactions: Concomitant medications can alter the absorption, distribution, metabolism, and excretion (ADME) of the investigational drug.
Q4: Our plasma concentration-time profiles are inconsistent across cohorts. What should we investigate?
Inconsistent plasma concentration-time profiles may point to issues with:
-
Bioanalytical Method: Problems with the assay, such as variability or the presence of interfering endogenous compounds, can lead to erroneous concentration measurements.[8] It's crucial to ensure the bioanalytical method is robust and validated.
-
Sample Integrity: Improper handling and storage of plasma samples can lead to degradation of the analyte, affecting concentration measurements.
-
Dosing Accuracy: Errors in dose preparation or administration can lead to significant deviations in plasma concentrations.
Pharmacodynamics (PD)
Q5: How is the pharmacodynamic activity of this compound typically assessed?
The primary pharmacodynamic effect of this compound is the reduction of testosterone levels.[1][3] Therefore, PD assessments would involve measuring testosterone concentrations in plasma or serum at various time points after drug administration. In a preclinical study, this compound demonstrated a robust 83% lowering of testosterone in cynomolgus monkeys.[2][3]
Q6: We are seeing a disconnect between this compound exposure (PK) and testosterone suppression (PD). What could be the reason?
A PK/PD disconnect can be complex. Potential reasons include:
-
Delayed Onset of Action: The pharmacological effect may not be immediate and could involve downstream signaling events.
-
Receptor Occupancy: The extent and duration of the drug's action are related to how many receptors are occupied by the drug.[9] Even with drug present in plasma, receptor saturation might not be achieved or sustained.
-
Endogenous Factors: Hormonal feedback loops or the presence of endogenous substances can counteract the drug's effect.
Troubleshooting Guides
Issue 1: High Variability in Plasma Drug Concentrations
| Potential Cause | Troubleshooting Steps |
| Bioanalytical Assay Issues | 1. Re-evaluate Assay Performance: Review validation data, including precision, accuracy, and stability. 2. Check for Matrix Effects: Assess for interference from endogenous components in the biological matrix.[7] 3. Internal Standard Performance: Ensure the internal standard is behaving consistently across all samples. |
| Sample Handling and Processing Errors | 1. Review Collection Procedures: Ensure standardized blood collection times and tube types. 2. Standardize Processing: Implement and verify consistent centrifugation parameters and plasma separation techniques. 3. Confirm Storage Conditions: Verify that samples were consistently stored at the correct temperature (-20°C or -70°C) to prevent degradation.[4][7] |
| Inconsistent Dosing | 1. Verify Dose Preparation: Review procedures for dose formulation and confirm accuracy. 2. Monitor Dosing Compliance: In multi-dose studies, ensure subjects are adhering to the prescribed schedule.[7] |
| Subject-Specific Physiological Differences | 1. Stratify Data: Analyze data based on subject demographics (age, weight) and organ function (e.g., baseline renal function) to identify trends.[6][7] 2. Genotyping: Consider genotyping for relevant metabolizing enzymes (e.g., CYPs) if significant metabolic variability is suspected.[2] |
Issue 2: Poor Correlation Between PK and PD Data
| Potential Cause | Troubleshooting Steps |
| Timing of Samples | 1. Optimize Sampling Schedule: Ensure that PK and PD samples are collected at time points that can capture the onset, peak, and duration of the drug's effect. 2. Consider Delayed Effects: The maximum pharmacological effect may occur at a later time point than the maximum plasma concentration (Cmax). |
| Complex Biological Response | 1. Investigate Downstream Markers: In addition to testosterone, consider measuring other relevant biomarkers in the signaling pathway to get a more complete picture of the drug's effect. 2. Model the PK/PD Relationship: Utilize PK/PD modeling to explore different models that may describe the relationship between drug concentration and effect, such as direct, indirect, or delayed response models. |
| Assay Variability (PD) | 1. Validate PD Assay: Ensure the assay used to measure the pharmacodynamic endpoint (e.g., testosterone levels) is accurate, precise, and reproducible. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for PK Analysis
-
Blood Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points post-dose.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately freeze the plasma samples and store them at ≤ -70°C until analysis.
Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma (General Example using LC-MS/MS)
This is a general protocol and would need to be optimized and validated for this compound.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a suitable reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimize for the best chromatographic separation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Monitor the precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Protocol 3: Assessment of Plasma Testosterone Levels (PD Analysis)
-
Sample Collection: Collect blood samples and process to obtain plasma as described in Protocol 1.
-
Testosterone Measurement:
-
Utilize a validated commercial ELISA kit or a qualified LC-MS/MS method for the quantification of testosterone in plasma.
-
Follow the manufacturer's instructions for the ELISA kit or the validated bioanalytical method protocol.
-
Ensure appropriate quality controls are included in each analytical run.
-
Visualizations
Caption: High-level overview of the PK/PD relationship for this compound.
Caption: Troubleshooting workflow for high PK data variability.
Caption: this compound inhibits CYP17 lyase in the steroidogenesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allucent.com [allucent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
BMS-737 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-737, a potent and selective CYP17 lyase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal, reversible small molecule inhibitor of Cytochrome P450 17A1 (CYP17A1).[1][2] CYP17A1 is a critical enzyme in the steroidogenesis pathway, possessing two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. This compound exhibits selectivity for the 17,20-lyase activity, which is the final step in the synthesis of androgens from cholesterol.[1][2] By selectively inhibiting the lyase function, this compound aims to reduce androgen production, a key driver in castration-resistant prostate cancer (CRPC).
Q2: What is the reported selectivity of this compound?
A2: this compound has demonstrated an 11-fold selectivity for inhibiting the CYP17 lyase activity over the CYP17 hydroxylase activity.[1][2] This selectivity is intended to minimize the impact on cortisol biosynthesis, which primarily relies on the hydroxylase activity.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at low temperatures, for instance, at -20°C.
Q4: What are the potential off-target effects of this compound?
A4: this compound is reported to have a "clean xenobiotic CYP profile," suggesting a low propensity for off-target inhibition of other major cytochrome P450 enzymes involved in drug metabolism.[1][2] However, as with any small molecule inhibitor, it is crucial for researchers to perform their own selectivity profiling against a panel of relevant CYP enzymes and other potential off-targets to fully characterize its specificity in their experimental system.
Q5: Which cell lines are suitable for studying the effects of this compound?
A5: A significant challenge in studying CYP17A1 inhibitors in vitro is that commonly used prostate cancer cell lines, such as LNCaP, PC-3, and DU145, have been reported to have very low or undetectable levels of CYP17A1 expression. Therefore, these cell lines may not be suitable for directly assessing the inhibitory activity of this compound on androgen synthesis. Researchers may consider using adrenal cell lines like NCI-H295R, which express the steroidogenesis pathway, or engineered cell lines overexpressing human CYP17A1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent Substrate Concentration: IC50 values for CYP17A1 inhibitors are highly sensitive to the concentration of the substrate used in the assay.[4] 2. Variable Enzyme/Cofactor Ratio: The ratio of CYP17A1 to its redox partners, cytochrome P450 reductase (POR) and cytochrome b5, can significantly impact enzyme activity and inhibitor potency.[4] 3. Compound Solubility Issues: this compound, being a non-steroidal small molecule, may have limited aqueous solubility, leading to precipitation at higher concentrations and inaccurate IC50 values. | 1. Ensure the substrate concentration is kept consistent across all experiments and is ideally at or below the Km value. 2. Use a consistent and optimized ratio of CYP17A1, POR, and cytochrome b5 in your biochemical assays. 3. Visually inspect for compound precipitation. Determine the solubility limit in your assay buffer. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect the assay. |
| No or lower-than-expected inhibition observed | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal for inhibitor binding. 3. Low Enzyme Expression: If using a cell-based assay, the cell line may not express sufficient levels of CYP17A1. | 1. Prepare a fresh stock solution of this compound from a new aliquot stored under recommended conditions. 2. Verify and optimize assay parameters. Ensure the assay buffer is at the correct pH and the incubation is performed at the appropriate temperature for the recommended duration. 3. Confirm CYP17A1 expression in your chosen cell line by Western blot or qRT-PCR. Consider using a positive control cell line known to express the enzyme. |
| Inconsistent results in cell-based assays | 1. Cell Passage Number and Confluency: The physiological state of the cells can influence their response to inhibitors. 2. Variability in Serum: Different batches of serum can contain varying levels of steroids and growth factors that may affect the experimental outcome. | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 2. Use a single, pre-tested batch of serum for a series of experiments or consider using charcoal-stripped serum to reduce the interference of endogenous steroids. |
| Observed effects are not consistent with CYP17A1 inhibition | 1. Off-Target Effects: The observed phenotype may be due to the inhibition of other cellular targets. | 1. Perform a rescue experiment by adding back the downstream products of CYP17A1 (e.g., androstenedione (B190577) or testosterone) to see if the phenotype is reversed. 2. Use a structurally unrelated CYP17A1 inhibitor (e.g., Abiraterone) as a positive control to see if it phenocopies the effects of this compound. 3. Use siRNA or shRNA to specifically knock down CYP17A1 and observe if this mimics the effect of this compound. |
Data Presentation
Table 1: this compound In Vitro and In Vivo Activity
| Parameter | Value | Species/System | Reference |
| Selectivity (Lyase vs. Hydroxylase) | 11-fold | Not specified | [1][2] |
| Testosterone Reduction (in vivo) | 83% | Cynomolgus Monkey | [1][2] |
Table 2: Key Experimental Controls for this compound Assays
| Control Type | Description | Purpose |
| Positive Control | Abiraterone | A well-characterized, potent inhibitor of both CYP17A1 hydroxylase and lyase activities. |
| Negative Control | Vehicle (e.g., DMSO) | To control for the effects of the solvent used to dissolve this compound.[5] The final concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[5] |
| No-Enzyme Control | Reaction mixture without the CYP17A1 enzyme | To determine the background signal and ensure that the observed activity is enzyme-dependent. |
| No-Substrate Control | Reaction mixture without the substrate | To assess any non-specific product formation. |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of this compound on the 17α-hydroxylase and 17,20-lyase functions of recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1
-
Recombinant human Cytochrome P450 Reductase (POR)
-
Cytochrome b5 (for lyase activity)
-
Radiolabeled substrate: [³H]-Progesterone (for hydroxylase) or [³H]-17α-hydroxypregnenolone (for lyase)
-
NADPH
-
This compound
-
Abiraterone (positive control)
-
DMSO (vehicle)
-
Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stop Solution (e.g., an organic solvent like ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates and mobile phase
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and Abiraterone in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay.
-
Prepare a reaction mixture containing CYP17A1, POR (and cytochrome b5 for the lyase assay) in the reaction buffer.
-
-
Inhibitor Pre-incubation:
-
Add the diluted this compound, Abiraterone, or vehicle control to the reaction mixture.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Product Separation and Detection:
-
Extract the steroids with the organic solvent.
-
Spot the extracted samples onto a TLC plate and develop the chromatogram using an appropriate mobile phase to separate the substrate from the product.
-
Visualize and quantify the radioactive spots corresponding to the substrate and product using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion to product for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Simplified steroidogenesis pathway showing the inhibitory action of this compound on CYP17A1 lyase.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting Unexpected Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during their experiments. Due to the similarity in nomenclature between BMS-737 , a CYP17 lyase inhibitor, and ABT-737 , a BH3 mimetic, this guide is divided into two sections to address potential issues with each compound distinctly.
Section 1: this compound (CYP17 Lyase Inhibitor)
This compound is a potent, non-steroidal, and reversible small molecule inhibitor with selectivity for the lyase activity of CYP17A1, an essential enzyme in androgen biosynthesis.[1][2] It is primarily investigated for the treatment of castration-resistant prostate cancer (CRPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is critical for the synthesis of androgens, such as testosterone (B1683101). By inhibiting this lyase activity, this compound blocks the production of androgen precursors, thereby reducing the levels of testosterone that can fuel the growth of prostate cancer.
Q2: How does the selectivity of this compound for lyase over hydroxylase activity impact its effects?
A2: CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both are involved in steroidogenesis, the 17,20-lyase activity is the rate-limiting step for androgen synthesis. This compound exhibits an 11-fold selectivity for inhibiting the lyase function over the hydroxylase function.[1][2] This selectivity is intended to potently suppress androgen production while potentially mitigating side effects associated with broader CYP17 inhibition, such as mineralocorticoid excess.
Q3: I am observing incomplete suppression of testosterone in my in vivo model. What could be the reason?
A3: Incomplete testosterone suppression could be due to several factors:
-
Pharmacokinetics: The dosing regimen (dose and frequency) may not be optimal for maintaining a sufficient therapeutic concentration of this compound.
-
Metabolism: The compound may be metabolized and cleared more rapidly in your specific model system.
-
Alternative Androgen Synthesis Pathways: Although less common, there might be alternative or compensatory pathways for androgen synthesis in your experimental model.
Troubleshooting Guide: Unexpected Results with this compound
| Unexpected Result | Possible Cause | Suggested Action |
| Minimal effect on cell proliferation in androgen-receptor (AR) positive cancer cells. | 1. Insufficient inhibition of androgen synthesis. 2. AR signaling is activated through ligand-independent mechanisms. 3. The cell line may have developed resistance mechanisms. | 1. Confirm target engagement by measuring steroid hormone levels (e.g., testosterone, DHEA) using LC-MS/MS. 2. Investigate AR activation status (e.g., phosphorylation, nuclear localization). 3. Sequence the AR gene to check for mutations that confer ligand-independent activation. |
| Observed toxicity or side effects unrelated to androgen deprivation (e.g., hypertension, hypokalemia). | 1. Off-target inhibition of other cytochrome P450 enzymes. 2. Disruption of the balance of other steroid hormones, leading to mineralocorticoid excess. | 1. Perform a broad CYP inhibition panel to assess the selectivity of this compound against other major CYP isoforms. 2. Profile a comprehensive panel of steroid hormones (including cortisol, aldosterone, and their precursors) to assess the impact on overall steroidogenesis. |
| Variability in experimental results between batches of the compound. | 1. Differences in compound purity or stability. 2. Improper storage and handling of the compound. | 1. Verify the purity and identity of each batch of this compound using analytical methods such as HPLC and mass spectrometry. 2. Ensure the compound is stored under the recommended conditions (e.g., desiccated, protected from light) and that stock solutions are freshly prepared. |
Data Presentation: this compound Inhibitory Profile
| Target | Activity | IC50 / Selectivity | Reference |
| CYP17A1 | 17,20-Lyase | Potent Inhibition | [1] |
| CYP17A1 | 17α-Hydroxylase | 11-fold less potent than vs. Lyase | [1][2] |
Experimental Protocols
1. In Vitro CYP450 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various CYP450 isoforms.
-
Methodology:
-
Prepare reaction mixtures containing human liver microsomes, a CYP isoform-specific substrate, and NADPH.
-
Add this compound at a range of concentrations.
-
Incubate the reactions at 37°C.
-
Terminate the reactions and quantify the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Steroid Hormone Profiling by LC-MS/MS
-
Objective: To quantify the levels of multiple steroid hormones in plasma or cell culture supernatant following treatment with this compound.
-
Methodology:
-
Collect samples (e.g., plasma, cell culture media).
-
Add internal standards (deuterated versions of the steroids of interest).
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Quantify the concentration of each steroid based on the peak area relative to its corresponding internal standard.
-
Mandatory Visualization
Caption: Simplified steroidogenesis pathway showing the inhibitory action of this compound.
Caption: Workflow for investigating unexpected toxicity of this compound.
Section 2: ABT-737 (BH3 Mimetic)
ABT-737 is a well-characterized BH3 mimetic that acts as a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. By binding to these proteins, ABT-737 displaces pro-apoptotic proteins, leading to the activation of Bax and Bak and the induction of apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-737?
A1: ABT-737 mimics the action of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members. ABT-737 binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, preventing them from sequestering pro-apoptotic effector proteins like Bax and Bak. This liberation of Bax and Bak allows them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation and apoptosis.
Q2: Why are some cell lines resistant to ABT-737-induced apoptosis?
A2: Resistance to ABT-737 is often mediated by the high expression of other anti-apoptotic proteins that are not targeted by ABT-737, most notably Mcl-1 and Bfl-1/A1.[3] These proteins can continue to sequester pro-apoptotic molecules, thus preventing the initiation of apoptosis even in the presence of ABT-737.
Q3: I treated my cells with ABT-737, but instead of dying, they arrested their growth and adopted a flattened, enlarged morphology. What is happening?
A3: This phenotype is characteristic of cellular senescence. In some cancer cell lines, particularly those resistant to apoptosis, ABT-737 can induce a state of cellular senescence rather than cell death.[4][5] This is often associated with low-level caspase activation, which is insufficient to trigger the full apoptotic cascade but can lead to DNA damage and the activation of senescence pathways.[4][5]
Troubleshooting Guide: Unexpected Results with ABT-737
| Unexpected Result | Possible Cause | Suggested Action |
| Cells undergo growth arrest and exhibit a senescent phenotype (enlarged, flattened morphology) instead of apoptosis. | 1. The cell line is resistant to apoptosis (e.g., high Mcl-1 expression). 2. ABT-737 is inducing a DNA damage response and p53-dependent senescence.[4][5] | 1. Confirm the senescent phenotype by staining for Senescence-Associated β-galactosidase (SA-β-gal). 2. Assess the expression levels of key apoptosis and senescence markers (e.g., Mcl-1, p53, p21). 3. Check for markers of DNA damage (e.g., γ-H2AX foci). |
| Reduced cell viability is observed, but classic apoptotic markers (e.g., caspase-3 cleavage) are weak or absent. | 1. The cells may be dying through a non-apoptotic mechanism. 2. ABT-737 is affecting cellular metabolism, leading to a loss of viability without robust caspase activation. | 1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1. A loss of potential can be an early indicator of cellular stress. 2. Measure cellular ATP levels to determine if there is a bioenergetic crisis. 3. Evaluate for other forms of cell death, such as necroptosis. |
| Synergistic cell death is observed when combining ABT-737 with another agent, but the mechanism is unclear. | 1. The co-treatment may be downregulating Mcl-1, thus sensitizing the cells to ABT-737. 2. The combination may be enhancing the pro-apoptotic signaling downstream of mitochondrial permeabilization. | 1. Measure Mcl-1 protein levels after treatment with the single agents and the combination. 2. Perform a time-course analysis of caspase activation and PARP cleavage. |
Data Presentation: ABT-737 Activity Profile
| Target | EC50 | Reference |
| Bcl-2 | 30.3 nM | |
| Bcl-xL | 78.7 nM | |
| Bcl-w | 197.8 nM | |
| Mcl-1 | No significant binding |
Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To detect senescent cells based on the increased activity of β-galactosidase at pH 6.0.
-
Methodology:
-
Wash cells in PBS.
-
Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Wash the cells twice with PBS.
-
Add the staining solution (containing 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2).
-
Incubate the cells at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescence.[6][7]
-
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Methodology:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer and analyze the cells by flow cytometry as soon as possible.[8][9]
-
3. Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To measure the mitochondrial membrane potential as an indicator of cell health.
-
Methodology:
-
Treat cells with ABT-737 as desired.
-
Incubate the cells with the JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence using a flow cytometer or fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers that fluoresce green.[10][11]
-
Mandatory Visualization
Caption: ABT-737 inhibits anti-apoptotic proteins, promoting apoptosis.
Caption: Workflow for investigating ABT-737-induced senescence.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The BH3 Mimetic ABT-737 Induces Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic ABT-737 induces cancer cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
BMS-737 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BMS-737. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Proper storage of solid this compound is crucial to maintain its integrity and purity. For optimal stability, the compound should be stored under the following conditions.[1]
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (days to weeks) | 0 - 4 °C | Dry | Dark |
| Long-term (months to years) | -20 °C | Dry | Dark |
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should also be stored under controlled conditions to prevent degradation. The recommended storage for stock solutions mirrors that of the solid compound.[1]
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months) | -20 °C |
It is advisable to prepare fresh solutions for critical experiments whenever possible and to perform periodic quality control checks on stored solutions.
Q3: Is this compound stable at ambient temperature during shipping?
A3: Yes, this compound is considered stable enough for a few weeks during standard shipping conditions at ambient temperature.[1] However, upon receipt, it is imperative to transfer the compound to the recommended long-term or short-term storage conditions as soon as possible.
Q4: What is the shelf life of this compound?
A4: If stored correctly under the recommended long-term conditions (-20°C, dry, dark), this compound is expected to have a shelf life of over two years.[1]
Troubleshooting Guide: Degradation and Stability Issues
Q5: I am seeing unexpected peaks in my HPLC analysis of this compound. Could this be degradation?
A5: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound is a strong indicator of degradation. The stability of this compound can be compromised by several factors.
Potential Causes of Degradation:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can accelerate the degradation of this compound.
-
pH of the Solution: The stability of compounds containing amine and pyrazole (B372694) functionalities can be pH-dependent. Highly acidic or basic conditions may lead to hydrolysis or other degradation pathways.
-
Oxidation: Exposure to air and certain reactive species can lead to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any solutions have been stored according to the recommendations (see FAQs).
-
Prepare a Fresh Standard: Analyze a freshly prepared solution of this compound to establish a baseline chromatogram.
-
Control Solution pH: If working with aqueous solutions, ensure the pH is controlled and appropriate for the experiment. Buffering the solution may be necessary.
-
Use High-Purity Solvents: Ensure that all solvents used for preparing solutions and for chromatography are of high purity and free of contaminants that could promote degradation.
-
Minimize Exposure to Light and Air: Protect solutions from light by using amber vials or covering them with aluminum foil. If sensitivity to oxidation is suspected, consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon).
Q6: My experimental results are inconsistent. Could this be related to this compound instability?
A6: Inconsistent experimental results, such as variable IC50 values or a loss of biological activity over time, can indeed be a consequence of compound degradation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
While specific forced degradation data for this compound is not publicly available, a general protocol can be followed to assess its stability under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 60°C) in an oven for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method at various time points. Compare the chromatograms to that of an unstressed control sample to identify degradation products.
Signaling Pathway
This compound is a selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway. This pathway is critical in the progression of castration-resistant prostate cancer.
Caption: The androgen biosynthesis pathway highlighting the specific inhibition of the 17,20-lyase activity of CYP17A1 by this compound.
References
Technical Support Center: Overcoming Resistance to BMS-737 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CYP17 lyase inhibitor, BMS-737. As specific resistance mechanisms to this compound are still under investigation, this guide extrapolates from known resistance patterns to the broader class of CYP17A1 inhibitors, such as abiraterone (B193195), to provide a practical framework for research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal, and reversible small molecule inhibitor of CYP17 lyase.[1] It demonstrates selectivity for the 17,20-lyase activity of the CYP17A1 enzyme over its 17α-hydroxylase activity. This targeted inhibition is designed to block the synthesis of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are critical drivers of proliferation in certain cancers, particularly castration-resistant prostate cancer (CRPC).
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While direct studies on this compound resistance are limited, mechanisms observed with other CYP17A1 inhibitors like abiraterone are likely relevant. These include:
-
Androgen Receptor (AR) Alterations:
-
Upregulation/Amplification: Cancer cells may increase the expression or copy number of the AR gene, sensitizing them to even minute levels of androgens.[2][3]
-
Mutations: Specific point mutations in the AR ligand-binding domain (LBD), such as T878A and L702H, can lead to receptor activation by other steroids (e.g., progesterone) or even by this compound itself.[4][5]
-
Splice Variants: Expression of constitutively active AR splice variants that lack the LBD (e.g., AR-V7) can drive androgen-independent signaling.[2][6]
-
-
Activation of Alternative Androgen Synthesis Pathways:
-
Upregulation of the Drug Target:
Q3: How can I determine if my resistant cell line has developed one of these mechanisms?
A multi-faceted experimental approach is recommended:
-
Assess AR Status:
-
Western Blot or qPCR: To quantify AR protein and mRNA expression levels.
-
Sanger or Next-Generation Sequencing: To identify mutations in the AR gene.
-
-
Analyze Steroid Profiles:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To measure intracellular and secreted levels of androgens and their precursors.
-
-
Evaluate Enzyme Expression and Activity:
-
Western Blot or qPCR: To measure the expression of key steroidogenic enzymes (e.g., AKR1C3, SRD5A1).
-
Enzyme Activity Assays: To directly measure the catalytic activity of enzymes like AKR1C3.
-
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
Based on the potential resistance mechanisms, several experimental strategies can be explored:
-
Combination Therapy:
-
AR Antagonists: Combining this compound with second-generation AR antagonists (e.g., enzalutamide) to block signaling from upregulated or mutated AR.
-
AKR1C3 Inhibitors: Co-treatment with an AKR1C3 inhibitor (e.g., indomethacin) to block the alternative androgen synthesis pathway.[7]
-
PI3K/AKT Pathway Inhibitors: To target downstream signaling pathways that may be activated in resistant cells.
-
-
Development of Novel Agents:
-
Investigating next-generation CYP17 lyase inhibitors with different binding properties or dual-function inhibitors that also target the AR.
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the assay period. Create a growth curve for your specific cell line. |
| Drug Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure the incubation time is sufficient for the drug to exert its effect but not so long that nutrient depletion or overgrowth in control wells becomes a confounding factor. |
| Solvent Effects | Use a consistent, low concentration of the solvent (e.g., DMSO) across all wells, including controls. High solvent concentrations can be toxic to cells. |
Problem 2: Difficulty in establishing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., IC20-IC30) to allow for gradual adaptation. |
| Insufficient Recovery Time | Allow cells to recover and repopulate after each dose escalation. This may take several passages. |
| Cell Line Instability | Maintain a frozen stock of cells at various stages of resistance development. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can affect cell growth and drug response. |
Problem 3: Low yield or high background in Western blot for AR or CYP17A1.
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Sonication or mechanical disruption may be necessary for complete lysis. |
| Low Protein Expression | Use a nuclear extraction protocol for AR, as it is predominantly a nuclear protein. Increase the amount of total protein loaded onto the gel. |
| Antibody Issues | Use a validated antibody at the recommended dilution. Include a positive control (e.g., a cell line known to express the protein of interest) and a negative control. |
| Blocking and Washing Steps | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure thorough washing between antibody incubations to reduce non-specific binding. |
Data Presentation
Table 1: Changes in IC50 for Abiraterone in Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| LNCaP | ~2.5 | >20 | >8 | [11] |
| C4-2B | ~5 | >25 | >5 | [12] |
Table 2: Androgen Receptor (AR) Alterations in Abiraterone-Resistant Tumors
| Alteration | Fold Change/Frequency | Cell/Tumor Model | Reference |
| AR Full-Length (mRNA) | 2.3 - 3.4 fold increase | LuCaP23CR & LuCaP35CR Xenografts | [6][10] |
| AR Amplification | ~50% of patients | CRPC patients | [2] |
| AR-V7 Splice Variant (mRNA) | 3.1 fold increase | LuCaP35CR Xenografts | [6][10] |
| T878A Mutation | 17% (3/18) of patients | CRPC patients | [4] |
| L702H Mutation | 15% of patients | CRPC patients | [13] |
Table 3: Changes in Intratumoral Androgen Levels and Enzyme Expression with Abiraterone Resistance
| Analyte | Change in Resistant State | Fold Change/Value | Tumor Model | Reference | | :--- | :--- | :--- | :--- | | Testosterone | Decrease with treatment | 0.49 to 0.03 pg/mg | LuCaP23CR Xenograft |[6][10] | | DHT | Decrease with treatment | Comparable to Testosterone | LuCaP23CR Xenograft |[6][10] | | CYP17A1 (mRNA) | Increase | ~2.1 fold | LuCaP23CR & LuCaP35CR Xenografts |[6][10] | | AKR1C3 (mRNA) | Increase | 5.3 fold | CRPC tissue vs. primary PCa |[9] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initiate Resistance Development: Culture the parental cells in their standard medium supplemented with a low concentration of this compound (e.g., IC10 to IC20).
-
Monitor and Passage: Closely monitor the cells. Initially, significant cell death may occur. Allow the surviving cells to recover and repopulate to 80-90% confluency.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Phenotype:
-
Determine the new IC50 of the resistant cell line.
-
Assess the stability of the resistance by culturing the cells in drug-free medium for several passages and then re-determining the IC50.
-
Cryopreserve cell stocks at various stages of resistance.
-
Protocol 2: Western Blot for Androgen Receptor (AR) Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear AR, perform nuclear extraction using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against AR overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: LC-MS/MS for Intracellular Steroid Profiling
-
Sample Preparation:
-
Harvest a known number of cells and wash with PBS.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate steroids from the cell pellet.
-
Spike the sample with internal standards (deuterated versions of the steroids of interest).
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid) to separate the different steroid species.
-
-
Mass Spectrometry Detection:
-
Introduce the eluent from the LC into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Set specific precursor-to-product ion transitions for each steroid and internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve for each steroid using known concentrations.
-
Quantify the amount of each steroid in the sample by comparing its peak area to that of its corresponding internal standard and the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of androgen synthesis and the mechanism of action and resistance to this compound.
Caption: A logical workflow for the investigation of resistance to this compound in cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Plasma AR and abiraterone-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to CYP17A1 inhibition with abiraterone in castration-resistant prostate cancer: induction of steroidogenesis and androgen receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
Validation & Comparative
Comparative Efficacy of BMS-737 and Seviteronel in Cancer Therapy
This guide provides a detailed comparison of the efficacy, mechanism of action, and available experimental data for two investigational drugs, BMS-737 and seviteronel (B612235). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action
Both this compound and seviteronel target androgen biosynthesis, a critical pathway in the progression of certain cancers, notably prostate and breast cancer. However, they exhibit distinct selectivity profiles.
This compound is a potent, non-steroidal, reversible inhibitor of CYP17 lyase.[1] It demonstrates an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1] This selectivity is crucial as it aims to reduce androgen production while minimizing the impact on mineralocorticoid and glucocorticoid levels, potentially leading to a better safety profile.[1]
Seviteronel is an orally bioavailable selective inhibitor of CYP17 lyase and also functions as an androgen receptor (AR) antagonist.[2][3] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17-α hydroxylase inhibition. Its dual mechanism of action allows it to both suppress androgen production and directly block the androgen receptor, including both wild-type and mutated forms.[2]
Below is a diagram illustrating the signaling pathway targeted by both compounds.
Caption: Inhibition of Androgen Synthesis and Signaling by this compound and Seviteronel.
Efficacy Data
Direct head-to-head clinical trials comparing this compound and seviteronel have not been identified. The following tables summarize the available efficacy data from preclinical and clinical studies for each compound.
This compound Efficacy Data (Preclinical)
| Study Type | Model | Dosage | Key Findings | Reference |
| PK/PD Study | Cynomolgus Monkeys | Not Specified | 83% reduction in testosterone levels. No significant impact on mineralocorticoid and glucocorticoid levels. | [1] |
Seviteronel Efficacy Data (Preclinical & Clinical)
Preclinical Data
| Study Type | Model | Key Findings | Reference |
| In vitro | MCF7 (ER+/low AR), H16N2 (AR-/PR-/low ER), Tamoxifen-resistant MCF7, MDA-MB-453 (ER-/AR+) cells | Inhibited estrogen-stimulated proliferation and cell growth with higher potency/efficacy than enzalutamide (B1683756). | [4] |
| In vivo | Tamoxifen-resistant MCF7 mouse xenograft | Inhibited tumor growth and increased survival compared to enzalutamide. | [4] |
| In vivo | AR+ TNBC xenograft model | Significant reduction in tumor volume and delayed tumor doubling and tripling times when combined with radiation. | [5][6] |
Clinical Data (Phase I/II)
| Indication | Phase | Dosage | Key Efficacy Results | Reference |
| Estrogen Receptor-positive (ER+) or Triple-Negative Breast Cancer (TNBC) | I | 450 mg QD (RP2D) | At the RP2D, 4 of 7 subjects achieved at least a clinical benefit rate at 16 weeks (CBR16). No objective tumor responses were reported. | [7][8] |
| Castration-Resistant Prostate Cancer (CRPC) | I | 600, 750, 900 mg QD | No dose-limiting toxicities (DLTs) were observed through 750 mg once daily. Secondary objectives included assessment of PSA and tumor response. | [9] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) post-enzalutamide | II | 450 mg BID or 600/750 mg QD | Study terminated early due to toxicity. One patient (6%) had a significant PSA decline. | [10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies for seviteronel. Detailed protocols for this compound are not publicly available beyond the general description of the study.
Seviteronel Phase I Study in Women with Breast Cancer (NCT02580448)
-
Study Design: This was an open-label, dose-de-escalation Phase I clinical trial.[7][8]
-
Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast cancer.[8]
-
Treatment: Seviteronel was administered orally once daily in 28-day cycles at de-escalating doses of 750 mg, 600 mg, and 450 mg.[7][8]
-
Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of once-daily seviteronel.[8]
-
Secondary Objectives: To describe the pharmacokinetics and initial clinical activity, including the clinical benefit rate at 16 and 24 weeks.[8]
Seviteronel In Vivo Xenograft Study
-
Animal Model: MDA-MB-453 (AR+ TNBC) cells were injected into CB17-SCID mice.[6]
-
Treatment Initiation: Treatment began when tumors reached approximately 80 mm³.[6]
-
Drug Administration: Seviteronel (dose not specified in the abstract) was administered one day before the start of radiation treatment and continued after the completion of six fractions of radiation.[6]
-
Outcome Measures: Tumor volume was measured to assess treatment efficacy.[6]
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a targeted cancer therapy.
Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.
Summary and Conclusion
Both this compound and seviteronel are promising therapeutic agents targeting the androgen synthesis pathway. Seviteronel has a dual mechanism of action, inhibiting both CYP17 lyase and the androgen receptor, and has undergone more extensive clinical investigation in breast and prostate cancers.[2][8][9][10][11][12] Preclinical data suggest seviteronel may have superior potency compared to enzalutamide in certain breast cancer models.[4] However, a Phase II trial in mCRPC was terminated early due to toxicity, highlighting the need for careful dose and schedule optimization.[10][11]
This compound, with its high selectivity for CYP17 lyase, shows potential for a favorable safety profile by minimizing off-target effects on corticosteroid synthesis.[1] The preclinical data in cynomolgus monkeys demonstrated a significant reduction in testosterone levels, supporting its intended pharmacological effect.[1]
Currently, a direct comparison of the efficacy of this compound and seviteronel is challenging due to the different stages of their development and the lack of head-to-head studies. Further clinical development of this compound is required to fully assess its therapeutic potential and to allow for a more direct comparison with seviteronel and other agents in this class. Researchers and clinicians will need to consider the distinct mechanisms of action and the available safety and efficacy data when evaluating the potential application of these compounds in specific patient populations.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]
- 7. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Clinical Trials [innocrinpharma.org]
A Comparative Guide to the Selectivity Profile of CYP17A1 Inhibitors: BMS-737 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of several key Cytochrome P450 17A1 (CYP17A1) inhibitors, with a focus on BMS-737. CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, possessing two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Inhibition of these activities is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). The selectivity of inhibitors for the 17,20-lyase activity over the 17α-hydroxylase activity is a key determinant in minimizing off-target effects, particularly those related to cortisol synthesis.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other prominent CYP17A1 inhibitors against both 17,20-lyase and 17α-hydroxylase activities. A higher selectivity ratio (17α-hydroxylase IC50 / 17,20-lyase IC50) indicates greater selectivity for the desired 17,20-lyase target.
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| This compound | Not explicitly reported | Not explicitly reported | ~11 [1][2] |
| Abiraterone | 12 - 15[3] | 2.5 - 7[3] | ~0.2 - 0.6 |
| Orteronel (TAK-700) | 38 | ~205 (calculated) | ~5.4 |
| Galeterone (TOK-001) | 23[3] | 73[3] | ~3.2[3] |
Note: IC50 values can vary between different experimental setups and sources. The data for Abiraterone reflects a range reported in the literature, which may be due to differences in assay conditions.
Androgen Biosynthesis Pathway and Inhibition Points
The following diagram illustrates the androgen biosynthesis pathway and highlights the enzymatic steps targeted by CYP17A1 inhibitors.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds against CYP17A1 typically involves in vitro enzymatic assays using recombinant human CYP17A1.
Recombinant CYP17A1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a test compound on the 17α-hydroxylase and 17,20-lyase activities of purified, recombinant human CYP17A1.
1. Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (particularly for enhancing lyase activity)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Radiolabeled substrates:
-
For 17α-hydroxylase activity: [14C]-Progesterone
-
For 17,20-lyase activity: [3H]-17α-hydroxypregnenolone
-
-
Test inhibitors (e.g., this compound, Abiraterone) dissolved in DMSO
-
Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate)
-
Thin-layer chromatography (TLC) plates and solvent system
-
Liquid scintillation counter
2. Procedure:
-
Enzyme Preparation: Prepare a master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer. The ratio of these components is optimized for maximal activity.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitors in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Incubation:
-
Add the enzyme master mix to microcentrifuge tubes or a 96-well plate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system and the respective radiolabeled substrate.
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solution.
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Separate the substrate and the radiolabeled product by TLC.
-
Quantify the amount of product formed by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Cell-Based Assay using NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses the key enzymes involved in this pathway, including CYP17A1.
1. Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with appropriate serum and growth factors)
-
Test inhibitors dissolved in DMSO
-
Forskolin or other stimulants of the cAMP pathway (to stimulate steroidogenesis)
-
LC-MS/MS system for steroid quantification
2. Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H295R cells to a suitable confluency in multi-well plates.
-
Replace the culture medium with fresh medium containing the test inhibitor at various concentrations and a stimulant (e.g., forskolin).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production.
-
Steroid Extraction: Collect the cell culture supernatant and/or cell lysates and extract the steroids using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Steroid Quantification: Analyze the levels of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, and cortisol) in the extracts using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the effect of the inhibitor on the production of different steroids.
-
Calculate the IC50 values for the inhibition of the production of specific steroids, which reflects the inhibition of the corresponding enzymatic activities.
-
Conclusion
The selectivity of CYP17A1 inhibitors for 17,20-lyase over 17α-hydroxylase is a critical attribute for minimizing the risk of mineralocorticoid excess and the need for co-administration of corticosteroids. This compound demonstrates a favorable selectivity profile with an approximately 11-fold preference for the lyase activity.[1][2] This is in contrast to the non-selective inhibitor Abiraterone. Orteronel and Galeterone also exhibit selectivity for the 17,20-lyase, though to a lesser extent than reported for this compound. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel CYP17A1 inhibitors, aiding in the development of more targeted and safer therapies for prostate cancer.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-737 and Alternative Therapies on Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BMS-737 in reducing testosterone (B1683101) levels against other therapeutic alternatives. The data presented is compiled from preclinical and clinical studies, with a focus on providing a clear, objective overview for informed decision-making in research and development.
Introduction to Testosterone Suppression and Therapeutic Intervention
Testosterone is a key androgen that plays a crucial role in the development and progression of various hormone-sensitive diseases, most notably prostate cancer. The therapeutic strategy of androgen deprivation therapy (ADT) aims to reduce testosterone levels to castrate levels, thereby inhibiting the growth of cancer cells. A primary target for achieving this is the enzyme CYP17 lyase, which is essential for the biosynthesis of androgens. This guide focuses on this compound, a potent and selective CYP17 lyase inhibitor, and compares its testosterone-lowering effects with other established and investigational drugs targeting the same pathway.
Mechanism of Action: Targeting CYP17 Lyase
This compound is a non-steroidal, reversible small molecule inhibitor that demonstrates high selectivity for CYP17 lyase over CYP17 hydroxylase.[1] This selectivity is critical as it allows for the potent inhibition of testosterone production while minimizing the impact on the synthesis of mineralocorticoids and glucocorticoids, potentially leading to a more favorable side-effect profile. The primary alternatives discussed in this guide, including abiraterone (B193195) acetate, orteronel (B1684507), and galeterone, also function by inhibiting CYP17 lyase, albeit with varying degrees of selectivity and mechanisms of action.
Caption: Simplified signaling pathway of testosterone synthesis and the inhibitory action of this compound and its alternatives on CYP17 lyase.
Comparative Efficacy in Testosterone Reduction
The following tables summarize the quantitative data on the testosterone-lowering effects of this compound and its alternatives from preclinical studies in cynomolgus monkeys, a relevant non-human primate model for predicting clinical response.
Table 1: Preclinical Efficacy of CYP17 Lyase Inhibitors on Testosterone Levels in Cynomolgus Monkeys
| Compound | Dose | Route of Administration | Study Duration | % Testosterone Reduction | Reference |
| This compound | Not Specified | Not Specified | 1-day PK/PD study | 83% | |
| Orteronel (TAK-700) | 1 mg/kg | Oral | Single dose | Marked Reduction | [2][3] |
| Abiraterone Acetate | Not Specified | Not Specified | Not Specified | Effective Depletion | [4] |
| Galeterone (TOK-001) | Not Specified | Not Specified | Not Specified | Prevents Testosterone Synthesis | [5][6] |
Note: "Marked Reduction" and "Effective Depletion" indicate a significant decrease in testosterone levels as reported in the cited literature, though a specific percentage was not provided in the abstracts reviewed. "Prevents Testosterone Synthesis" describes the drug's mechanism, with preclinical studies confirming its activity.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for the key experiments cited.
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys
This protocol outlines a general procedure for evaluating the effect of CYP17 lyase inhibitors on testosterone levels in cynomolgus monkeys, based on common practices in preclinical research.
Objective: To determine the pharmacokinetic profile and pharmacodynamic effect (testosterone suppression) of a test compound (e.g., this compound) following administration.
Animal Model:
-
Species: Adult male cynomolgus monkeys (Macaca fascicularis).
-
Housing: Single-housed in stainless steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provided with a standard primate diet and water ad libitum.
-
Acclimation: Animals are acclimated to the facility and handling procedures for a minimum of two weeks prior to the study.
Drug Administration:
-
Test Articles: this compound, Orteronel, Abiraterone Acetate, Galeterone, or vehicle control.
-
Formulation: The test article is formulated in an appropriate vehicle (e.g., a solution or suspension suitable for the route of administration).
-
Route of Administration: Typically oral (gavage) or intravenous injection.
-
Dose: A range of doses is usually tested to determine a dose-response relationship.
Blood Sampling:
-
Procedure: Blood samples (approximately 1-2 mL) are collected from a peripheral vein (e.g., femoral or saphenous vein) at predetermined time points.
-
Schedule: A typical sampling schedule for a 1-day PK/PD study would be pre-dose (0 hours), and at 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Processing: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Caption: A typical experimental workflow for assessing the pharmacokinetics and pharmacodynamics of a testosterone-lowering compound in non-human primates.
Testosterone Level Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones like testosterone in biological matrices.
Objective: To accurately measure testosterone concentrations in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample to remove proteins.
-
A known amount of an internal standard (e.g., testosterone-d3) is added to each sample to correct for analytical variability.
-
The supernatant containing the testosterone is collected after centrifugation.
-
Further purification may be performed using liquid-liquid extraction or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The testosterone is separated from other components in the sample on a C18 analytical column.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. Testosterone is ionized (typically by atmospheric pressure chemical ionization - APCI or electrospray ionization - ESI) and fragmented.
-
Quantification: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both testosterone and the internal standard. The ratio of the peak area of testosterone to the peak area of the internal standard is used to calculate the concentration of testosterone in the sample by comparing it to a standard curve.
-
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of CYP17 lyase, capable of inducing a substantial reduction in testosterone levels in cynomolgus monkeys. Its high selectivity for the lyase activity of CYP17A1 suggests a potential for a favorable safety profile.[1] Comparative data with other CYP17 lyase inhibitors such as orteronel also demonstrates their efficacy in testosterone suppression in non-human primate models.[2][3] Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound in a clinical setting. The experimental protocols outlined in this guide provide a framework for the robust and reliable evaluation of these and other novel testosterone-lowering agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Abiraterone Acetate on Androgen Signaling in Castrate-Resistant Prostate Cancer in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
A Head-to-Head Comparison of BMS-737 and Other Antiandrogens for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of BMS-737, a novel antiandrogen, with other commercially available antiandrogens used in the treatment and research of prostate cancer. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide detailed experimental protocols for key assays to support further research.
Introduction to Antiandrogen Therapies
Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where cancer cells continue to proliferate despite low levels of circulating androgens. This has spurred the development of next-generation antiandrogens that target the androgen receptor (AR) signaling pathway through various mechanisms. This guide will compare this compound with established antiandrogens, including androgen receptor inhibitors and other CYP17A1 inhibitors.
Mechanism of Action: A Tale of Two Strategies
Antiandrogens primarily employ two distinct strategies to disrupt androgen signaling: direct inhibition of the androgen receptor and suppression of androgen synthesis.
This compound: A Selective Inhibitor of Androgen Synthesis
This compound is a potent, non-steroidal, and reversible inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1] What distinguishes this compound is its remarkable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1, with an 11-fold greater potency for the former.[1][2][3] This selective inhibition of androgen production is designed to reduce testosterone (B1683101) levels, thereby depriving prostate cancer cells of their growth stimulus. Furthermore, this compound is reported to have a "clean xenobiotic CYP profile," suggesting minimal inhibition of other cytochrome P450 enzymes, which could translate to a more favorable drug-drug interaction profile.[1][2]
Androgen Receptor Antagonists: Blocking the Signal at the Receptor
-
Enzalutamide (B1683756), Apalutamide, and Darolutamide (B1677182): These are second-generation non-steroidal antiandrogens (NSAAs) that act as potent androgen receptor inhibitors. They competitively bind to the ligand-binding domain of the AR, preventing its nuclear translocation, DNA binding, and the recruitment of coactivators, thereby blocking downstream gene transcription.
-
Bicalutamide: A first-generation NSAA that also acts as a direct competitive antagonist of the androgen receptor.
Abiraterone (B193195) Acetate (B1210297): A Broader CYP17A1 Inhibitor
Similar to this compound, abiraterone acetate is an inhibitor of androgen synthesis. However, it irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[4] This dual inhibition can lead to a significant reduction in cortisol production, often necessitating co-administration with corticosteroids to manage the side effects of mineralocorticoid excess.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen synthesis pathway and a typical experimental workflow for evaluating CYP17A1 inhibitors.
Caption: Androgen synthesis pathway and points of intervention for different antiandrogens.
Caption: A generalized experimental workflow for the preclinical evaluation of novel antiandrogens.
Head-to-Head Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and other antiandrogens. It is important to note that direct comparative studies are limited, and data are compiled from various sources.
Table 1: In Vitro Potency Against Primary Targets
| Compound | Primary Target | IC50 / Ki | Notes |
| This compound | CYP17A1 (17,20-lyase) | Not publicly available | 11-fold more selective for lyase over hydroxylase activity.[1][2][3] |
| CYP17A1 (17α-hydroxylase) | Not publicly available | ||
| Abiraterone | CYP17A1 (17,20-lyase) | ~1.5 - 2.5 nM | Irreversible inhibitor of both lyase and hydroxylase. |
| CYP17A1 (17α-hydroxylase) | ~1.5 - 2.5 nM | ||
| Enzalutamide | Androgen Receptor | IC50: ~21 - 36 nM | Potent AR antagonist. |
| Apalutamide | Androgen Receptor | IC50: ~16 nM | High-affinity AR inhibitor. |
| Darolutamide | Androgen Receptor | Ki: ~11 nM | Strong binding affinity to the AR. |
| Bicalutamide | Androgen Receptor | IC50: ~160 nM | First-generation AR antagonist with lower affinity.[5] |
Table 2: Selectivity Profile Against Other CYP450 Enzymes
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Notes |
| This compound | "Clean" | "Clean" | "Clean" | "Clean" | "Clean" | Reported to have a clean xenobiotic CYP profile, but specific IC50 values are not publicly available.[1][2] |
| Abiraterone | Moderate Inhibitor | Moderate Inhibitor | Weak Inhibitor | Weak Inhibitor | Moderate Inhibitor | Can lead to drug-drug interactions. |
| Enzalutamide | Strong Inducer | Inducer | Strong Inducer | Weak Inducer | Strong Inducer | Potent inducer of multiple CYP enzymes. |
| Apalutamide | Inducer | Inducer | Inducer | - | Strong Inducer | Strong inducer of CYP3A4 and CYP2C19. |
| Darolutamide | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Lower potential for clinically significant drug-drug interactions compared to enzalutamide and apalutamide. |
| Bicalutamide | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor | Generally considered to have a lower potential for drug-drug interactions. |
Preclinical Efficacy in In Vivo Models
While direct comparative in vivo studies involving this compound are not yet widely published, a study in cynomolgus monkeys demonstrated that this compound led to a robust 83% reduction in testosterone levels without significantly affecting mineralocorticoid and glucocorticoid levels.[1][2] This highlights the potential for a more favorable side effect profile compared to less selective CYP17A1 inhibitors.
For the androgen receptor antagonists, numerous preclinical studies in prostate cancer xenograft models have demonstrated their potent anti-tumor activity, leading to tumor regression and delayed progression to castration resistance.
Experimental Protocols
1. CYP17A1 Inhibition Assay (Fluorometric Method)
This protocol outlines a general method for determining the IC50 of a test compound against CYP17A1 activity.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase or 17,20-lyase activity of human CYP17A1.
-
Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP17A1. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (especially for lyase activity)
-
Fluorogenic CYP17A1 substrate (e.g., a derivative of pregnenolone or progesterone)
-
NADPH regenerating system
-
Test compound (e.g., this compound) and a positive control (e.g., abiraterone)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Prepare an enzyme master mix containing recombinant CYP17A1, POR, and cytochrome b5 in the assay buffer.
-
Add a small volume of the diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add the enzyme master mix to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Androgen Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound to the androgen receptor.
-
Objective: To determine the IC50 or Ki of a test compound for the androgen receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [3H]-mibolerone) for binding to the AR. The displacement of the radioligand is measured to determine the binding affinity of the test compound.
-
Materials:
-
Source of Androgen Receptor (e.g., recombinant human AR or lysate from AR-expressing cells like LNCaP).
-
Radiolabeled androgen (e.g., [3H]-mibolerone).
-
Test compound (e.g., enzalutamide) and a known competitor.
-
Assay buffer.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the AR preparation, the radiolabeled androgen, and either the test compound, a known competitor (for determining non-specific binding), or buffer (for total binding).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using a filter plate or dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a promising next-generation antiandrogen with a distinct mechanism of action and a potentially superior selectivity profile compared to existing CYP17A1 inhibitors like abiraterone. Its high selectivity for the 17,20-lyase activity of CYP17A1 and its clean off-target CYP profile suggest the potential for a wider therapeutic window and fewer drug-drug interactions.
The androgen receptor antagonists enzalutamide, apalutamide, and darolutamide offer a different, direct mechanism of AR inhibition and have demonstrated significant clinical benefit. The choice of an appropriate antiandrogen for research or clinical development will depend on the specific scientific question or therapeutic goal. The data and protocols provided in this guide are intended to facilitate an informed, head-to-head comparison and to support further investigation into these important classes of anti-cancer agents. Further publication of quantitative data for this compound will be crucial for a more definitive comparative assessment.
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A fission yeast-based test system for the determination of IC50 values of anti-prostate tumor drugs acting on CYP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Efficacy of BMS-737 and its Analogues in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of BMS-737, a potent and selective CYP17 lyase inhibitor, and its analogues in the context of prostate cancer treatment. The information is compiled from publicly available research, offering a valuable resource for those involved in the development of novel therapeutics for castration-resistant prostate cancer (CRPC). While detailed quantitative data for a broad range of this compound analogues remains proprietary, this guide summarizes the key findings on the lead compound, explores the structure-activity relationships (SAR) that led to its discovery, and compares its performance with established and investigational CYP17 inhibitors.
Mechanism of Action: Selective Inhibition of CYP17 Lyase
This compound is a non-steroidal, reversible small molecule inhibitor that demonstrates significant selectivity for the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) over its 17α-hydroxylase activity.[1][2] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase function, this compound effectively blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, the precursors of testosterone (B1683101). This targeted approach aims to reduce androgen levels that drive the growth of prostate cancer, particularly in the castration-resistant state. The selectivity for the lyase activity is crucial as it is intended to minimize the mineralocorticoid and glucocorticoid perturbations that can be associated with non-selective CYP17 inhibition.[1][2]
Structure-Activity Relationship (SAR) of this compound Analogues
The discovery of this compound involved extensive SAR studies around an initial aza-indazole lead compound.[1] Although specific data for each analogue is not publicly available, the key optimizations focused on three regions of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The research highlighted the importance of the aza-indazole core for binding to the heme iron of the CYP enzyme. Modifications to the peripheral regions of the scaffold were systematically explored to improve selectivity for the lyase over the hydroxylase activity of CYP17A1 and to minimize off-target effects on other cytochrome P450 enzymes. This meticulous optimization process led to the identification of this compound as a clinical candidate with a robust in vivo profile, demonstrating an 83% reduction in testosterone levels in cynomolgus monkeys without significant impacts on mineralocorticoid and glucocorticoid levels.[1]
Comparative Efficacy of CYP17 Inhibitors
The following table summarizes the available in vitro efficacy data for this compound and other notable CYP17 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |
| This compound | CYP17 Lyase | - | 11-fold for Lyase | [1][2] |
| CYP17 Hydroxylase | - | |||
| Abiraterone | CYP17 Lyase | 15 | 0.17 | [3] |
| CYP17 Hydroxylase | 2.5 | |||
| VT-464 | CYP17 Lyase | 69 | 9.7 | [3] |
| CYP17 Hydroxylase | 670 |
Note: Specific IC50 values for this compound were not found in the public domain, but its 11-fold selectivity for lyase over hydroxylase activity is a key characteristic.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of CYP17 inhibitors.
CYP17A1 Lyase and Hydroxylase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the lyase and hydroxylase activities of human CYP17A1.
-
Enzyme and Substrate Preparation: Recombinant human CYP17A1 and cytochrome P450 reductase are co-expressed in a suitable system (e.g., baculovirus-infected insect cells). Microsomes containing the enzymes are prepared. The substrates, [³H]-17α-hydroxypregnenolone for the lyase assay and [³H]-progesterone for the hydroxylase assay, are prepared in an appropriate buffer.
-
Incubation: The reaction mixture contains the microsomal preparation, NADPH, the radiolabeled substrate, and the test compound at various concentrations in a phosphate (B84403) buffer (pH 7.4). The reaction is initiated by the addition of NADPH.
-
Reaction Termination and Extraction: After a defined incubation period at 37°C, the reaction is stopped by the addition of a quenching solvent (e.g., ethyl acetate). The steroidal products are extracted into the organic phase.
-
Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the substrate and product bands is quantified using a radioisotope detector.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Prostate Cancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of test compounds on prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3).
-
Cell Culture: Prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of selective CYP17 lyase inhibitors for the treatment of castration-resistant prostate cancer. Its high selectivity for the lyase activity of CYP17A1 holds the promise of a more favorable safety profile compared to less selective inhibitors. While comprehensive data on a wide array of this compound analogues is not publicly accessible, the available information on the lead compound and its comparison with other CYP17 inhibitors provide valuable insights for the research and drug development community. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and evaluation of novel prostate cancer therapeutics.
References
- 1. Synthesis and evaluation of novel 17-indazole androstene derivatives designed as CYP17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-737 Cross-reactivity with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytochrome P450 (CYP) enzyme interaction profile of BMS-737, a potent and selective inhibitor of CYP17A1 lyase. The information is intended to assist researchers and drug development professionals in evaluating the potential for drug-drug interactions and off-target effects mediated by the inhibition of various CYP isoforms.
Introduction to this compound
This compound is a non-steroidal, reversible inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] By selectively targeting CYP17A1 lyase, this compound aims to reduce the production of androgens that drive the growth of castration-resistant prostate cancer (CRPC). An ideal CYP17A1 inhibitor for this indication would exhibit high selectivity for its target over other steroidogenic CYP enzymes, such as CYP17A1 hydroxylase, and minimal inhibition of the major drug-metabolizing CYP enzymes to avoid clinically significant drug-drug interactions. Published literature indicates that this compound has a "clean xenobiotic CYP profile," suggesting low potential for cross-reactivity with other major CYP enzymes.[1][3]
Quantitative Analysis of CYP Enzyme Inhibition
While specific IC50 values for the cross-reactivity of this compound against a broad panel of drug-metabolizing CYP enzymes are not publicly available in the reviewed literature, this section provides a structured comparison of its known activity against its primary target, CYP17A1, and a template for how its selectivity profile against other key CYP enzymes would be presented.
Table 1: Inhibitory Activity of this compound against CYP17A1 and Other CYP Enzymes
| CYP Isoform | Enzyme Activity | IC50 (nM) | Test System | Reference Compound | Reference Compound IC50 (nM) |
| CYP17A1 | Lyase | Specific value not publicly available, but potent inhibition reported | Recombinant Human Enzyme | Abiraterone | - |
| CYP17A1 | Hydroxylase | Reported to be 11-fold less potent than against lyase activity[2] | Recombinant Human Enzyme | Abiraterone | - |
| CYP1A2 | Phenacetin O-deethylation | Data not available | Human Liver Microsomes | α-Naphthoflavone | - |
| CYP2C9 | Diclofenac 4'-hydroxylation | Data not available | Human Liver Microsomes | Sulfaphenazole | - |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | Data not available | Human Liver Microsomes | Ticlopidine | - |
| CYP2D6 | Dextromethorphan O-demethylation | Data not available | Human Liver Microsomes | Quinidine | - |
| CYP3A4 | Testosterone 6β-hydroxylation | Data not available | Human Liver Microsomes | Ketoconazole | - |
| CYP2B6 | Bupropion hydroxylation | Data not available | Human Liver Microsomes | Ticlopidine | - |
| CYP2C8 | Amodiaquine N-deethylation | Data not available | Human Liver Microsomes | Montelukast | - |
Note: The statement of a "clean xenobiotic CYP profile" suggests that the IC50 values for the major drug-metabolizing CYP enzymes are significantly higher than for the target, CYP17A1 lyase, indicating a low risk of drug-drug interactions.
Signaling Pathway and Experimental Workflow
Steroidogenesis Pathway and the Role of CYP17A1
The following diagram illustrates the central role of CYP17A1 in the biosynthesis of androgens and corticosteroids. This compound selectively inhibits the 17,20-lyase activity, thereby blocking the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into androgen precursors.
References
Independent Validation of BMS-737's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-737's performance with alternative CYP17 lyase inhibitors, supported by available experimental data. As an exceptionally novel compound, independent validation of this compound is not yet available in the public domain. The data presented herein is derived from the initial discovery and preclinical studies.
This compound is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1] This selectivity aims to reduce testosterone (B1683101) production, thereby inhibiting the growth of prostate cancer, while minimizing the impact on cortisol biosynthesis, a common side effect of less selective CYP17A1 inhibitors.
Comparative Analysis of CYP17A1 Inhibitors
The landscape of CYP17A1 inhibitors includes both non-selective and selective agents. This section provides a quantitative comparison of this compound with other notable inhibitors.
| Compound | Type | Target Selectivity (Lyase vs. Hydroxylase) | IC50 (Lyase) | IC50 (Hydroxylase) | Key Preclinical Findings | Source |
| This compound | Non-steroidal, reversible | 11-fold selectivity for lyase[1] | Not explicitly stated | Not explicitly stated | Robust 83% reduction in testosterone in cynomolgus monkeys without significant changes in mineralocorticoid and glucocorticoid levels.[1] | Darne et al., 2022[1] |
| Abiraterone | Steroidal, irreversible | 6-fold more selective for hydroxylase[2] | 15 nM[2] | 2.5 nM[2] | Associated with cortisol suppression and increased upstream steroid concentrations.[2] | de Bono et al., 2011[2] |
| VT-464 | Non-steroidal | 10-fold more selective for lyase[2] | 69 nM[2] | 670 nM[2] | Androgen suppression without increases in upstream steroids or cortisol suppression in monkeys.[2] | ASCO Meeting Abstract, 2012[2] |
| Galeterone (TOK-001) | Steroidal | 3.2-fold selectivity for lyase | 23 nM[3] | 73 nM[3] | Also functions as an androgen receptor antagonist and promotes androgen receptor degradation.[4] | Jacoby and Williams (as cited in[3]), Vasaitis et al., 2008[4] |
| Orteronel (TAK-700) | Non-steroidal | Selective for lyase | Not explicitly stated | Not explicitly stated | Another selective 17,20-lyase inhibitor that has been investigated in clinical trials.[5] | --- |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of inhibitor performance.
In Vitro CYP17A1 Enzyme Inhibition Assay (General Protocol)
This assay is fundamental to determining the potency and selectivity of inhibitors against the hydroxylase and lyase activities of CYP17A1.
-
Enzyme Source : Recombinant human CYP17A1 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., E. coli).
-
Substrates :
-
For 17α-hydroxylase activity: Radiolabeled [³H]-progesterone.
-
For 17,20-lyase activity: Radiolabeled [³H]-17α-hydroxyprogesterone.
-
-
Incubation : The recombinant enzyme is incubated with the substrate and varying concentrations of the test inhibitor (e.g., this compound) in a reaction buffer at 37°C.
-
Product Separation : The reaction is stopped, and the steroid products are extracted. The substrate and product are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification : The amount of product formed is quantified by measuring radioactivity.
-
IC50 Determination : The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration. Selectivity is determined by the ratio of IC50 values for hydroxylase versus lyase activity.
In Vivo Pharmacodynamic (PD) Studies in Cynomolgus Monkeys
This experimental model is used to assess the in vivo effects of the inhibitor on steroid hormone levels.
-
Animal Model : Castrated male cynomolgus monkeys are often used as they have adrenal-derived androgens, mimicking the state of CRPC patients.
-
Drug Administration : The test compound (e.g., this compound) is administered, often orally or via injection, at various doses.
-
Blood Sampling : Blood samples are collected at multiple time points before and after drug administration (e.g., 0, 2, 4, 8, 24 hours).
-
Hormone Analysis : Plasma concentrations of key steroid hormones, including testosterone, cortisol, and progesterone, are measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The percentage change in hormone levels from baseline is calculated to determine the in vivo efficacy and selectivity of the inhibitor.
Visualizing the Mechanism and Workflow
Signaling Pathway of Androgen Synthesis and CYP17A1 Inhibition
Caption: Androgen synthesis pathway and points of inhibition by this compound and Abiraterone.
Experimental Workflow for a Novel CYP17A1 Inhibitor
References
- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: BMS-737 Versus Next-Generation Androgen Receptor Inhibitors
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of novel prostate cancer therapeutics.
In the landscape of advanced prostate cancer treatment, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of therapy. While next-generation AR inhibitors like enzalutamide, apalutamide, and darolutamide (B1677182) have significantly improved patient outcomes, the emergence of resistance necessitates the exploration of novel therapeutic strategies. This guide provides a detailed comparative analysis of BMS-737, a novel CYP17 lyase-selective inhibitor, and the aforementioned next-generation AR inhibitors, focusing on their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to the Inhibitors
This compound is a potent, non-steroidal, and reversible small molecule that selectively inhibits CYP17 lyase, an enzyme crucial for androgen biosynthesis.[1] By targeting the production of androgens, this compound aims to deprive prostate cancer cells of the essential fuel for their growth and proliferation. Its selectivity for the lyase activity over the hydroxylase activity of CYP17 is a key feature, potentially offering a more favorable safety profile by minimizing interference with corticosteroid synthesis.[1]
Next-generation Androgen Receptor (AR) Inhibitors , including enzalutamide, apalutamide, and darolutamide, represent a class of drugs that directly target the androgen receptor. They share a common mechanism of action that involves competitively binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation and its subsequent binding to DNA. This multi-faceted inhibition of the AR signaling cascade effectively blocks the transcription of androgen-dependent genes that drive prostate cancer cell growth.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the next-generation AR inhibitors lies in their point of intervention within the androgen signaling axis. This compound acts upstream by cutting off the supply of androgens, while enzalutamide, apalutamide, and darolutamide act downstream by blocking the receptor's function.
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound and the next-generation AR inhibitors. It is important to note that the data for the AR inhibitors are compiled from various studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Potency of this compound and Next-Generation AR Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cell Line / Source |
| This compound | CYP17 Lyase | Enzymatic Assay | Data not publicly available | - |
| Enzalutamide | Androgen Receptor | Competitive Binding | Ki: Data varies (e.g., ~25-38 nM) | Recombinant AR / LNCaP cells |
| Cell Viability (LNCaP) | IC50: ~1,000 - 5,600[2][3] | LNCaP cells | ||
| Apalutamide | Androgen Receptor | Competitive Binding | IC50: 16[4] | AR-overexpressing LNCaP cells |
| Cell Viability (LNCaP) | IC50: Data varies | LNCaP cells | ||
| Darolutamide | Androgen Receptor | Competitive Binding | Ki: 11[5] | Rat prostate cytosol |
| Cell Viability (LNCaP) | IC50: ~33.8[6] | LNCaP cells |
Table 2: In Vivo Efficacy of this compound and Next-Generation AR Inhibitors
| Compound | Model | Dosing | Key Findings |
| This compound | Cynomolgus Monkey | Not specified | 83% reduction in testosterone levels.[1] |
| Enzalutamide | LNCaP Xenograft | 10-50 mg/kg/day | Significant tumor growth inhibition. |
| Apalutamide | LNCaP Xenograft | 10-30 mg/kg/day | Significant tumor growth inhibition.[7] |
| Darolutamide | VCaP Xenograft | 50 mg/kg, twice daily | Significant tumor growth inhibition. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of these inhibitors.
CYP17 Lyase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of a substrate by the lyase activity of the CYP17 enzyme.
Methodology:
-
Reaction Setup: Recombinant human CYP17A1 enzyme (often in the form of microsomes from cells overexpressing the enzyme) is incubated with a radiolabeled substrate, such as [3H]-17-hydroxypregnenolone.
-
Inhibition: The reaction is carried out in the presence of varying concentrations of the test compound (e.g., this compound).
-
Product Separation: After incubation, the reaction is stopped, and the steroid products are extracted using an organic solvent. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
-
Quantification: The amount of radioactive product formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Methodology:
-
Preparation: A source of androgen receptors (e.g., lysate from LNCaP prostate cancer cells) is prepared.
-
Competition: The AR preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) and varying concentrations of the test compound.
-
Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Efficacy Study
This preclinical model assesses the antitumor activity of a compound in a living organism.
Methodology:
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study continues until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the efficacy of the compound. Tumor growth inhibition (TGI) is often calculated as a percentage.
Conclusion
This compound and the next-generation AR inhibitors, enzalutamide, apalutamide, and darolutamide, represent two distinct and promising therapeutic strategies for the treatment of advanced prostate cancer. While the AR inhibitors have established clinical efficacy, the development of resistance highlights the need for novel approaches like this compound that target androgen biosynthesis. The preclinical data, though not always directly comparable due to variations in experimental design, demonstrate the potent activity of each of these agents. A thorough understanding of their mechanisms of action and the experimental protocols used for their evaluation is crucial for the continued development of more effective therapies for prostate cancer. Further head-to-head preclinical and clinical studies will be invaluable in elucidating the comparative efficacy and safety of these different therapeutic modalities.
References
- 1. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BMS-737: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-737 from the manufacturer, Bristol Myers Squibb, is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of potent, non-volatile research compounds. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound, a potent CYP17 lyase-selective inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Core Principles of Potent Compound Waste Management
The disposal of potent compounds like this compound requires a meticulous approach to minimize exposure and prevent environmental contamination. The fundamental principles include:
-
Waste Minimization: Employ techniques and procedures that limit the generation of hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[1]
-
Proper Containerization and Labeling: Use appropriate, sealed containers that are clearly and accurately labeled as hazardous waste.[2]
-
Consultation: Always confer with your institution's EHS office for specific guidance and to arrange for the disposal of hazardous chemical waste.
Quantitative Data for this compound
A comprehensive understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine |
| CAS Number | 1356053-63-8 |
| Molecular Formula | C₁₆H₁₁FN₆ |
| Molecular Weight | 306.30 g/mol |
| Appearance | To be determined |
| Solubility | To be determined |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C |
Data sourced from MedKoo Biosciences.[3]
Experimental Protocols for Proper Disposal
The following step-by-step protocol provides a general guideline for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, preferably disposable or a dedicated lab coat for potent compound work.
Waste Segregation and Collection
Proper segregation of waste is crucial for safe handling and disposal.[4]
-
Solid Waste:
-
Unused/Expired this compound: Keep the compound in its original, securely sealed container if possible. This should be treated as bulk hazardous chemical waste.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
This compound Solutions: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must specify all components, including solvents and the approximate concentration of this compound.
-
Rinsate: Rinsate from the decontamination of glassware and surfaces must be collected and treated as hazardous waste.
-
Under no circumstances should solutions containing this compound be poured down the drain. [4]
Container Labeling
All waste containers must be clearly labeled.[5] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentrations of each component.
-
The date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
Storage of Hazardous Waste
Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA) until collection.[4] The storage area should:
-
Be clearly marked as a hazardous waste storage area.
-
Provide secondary containment to prevent the spread of spills.
-
Be away from incompatible materials.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound or its containers in the regular trash.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Personal protective equipment for handling BMS-737
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of BMS-737, a potent, non-steroidal, reversible small molecule inhibitor.[1] Given that a specific Safety Data Sheet (SDS) is not publicly available, this document is based on general best practices for handling potent research compounds and should be used to supplement a thorough risk assessment by the user's institution.
I. Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/enclosure- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses or goggles | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is essential. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation and Handling | - Certified chemical fume hood- Standard lab coat- Nitrile gloves- Safety glasses | To prevent inhalation of any potential vapors and to protect against splashes. |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice to protect against incidental contact. |
It is imperative to always wear appropriate PPE, including a fully buttoned lab coat, safety glasses, and gloves, when handling this compound in any form.[2]
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Log the compound into your chemical inventory.
-
Store this compound in a dry, dark environment.
-
Short-term storage: 0 - 4°C (days to weeks).
-
Long-term storage: -20°C (months to years).
-
2. Experimental Workflow:
III. Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Minor Spill (contained, small quantity):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
2. Major Spill (large quantity, outside of containment):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and/or environmental health and safety office.
-
Close the laboratory doors to confine any airborne dust or vapors.
-
Provide knowledgeable assistance to emergency responders.
IV. Disposal Plan
While some suppliers may ship this compound as a non-hazardous chemical, it is prudent to treat all waste containing this potent compound as hazardous waste.
1. Waste Segregation and Labeling:
-
Solid Waste: Collect unused this compound, contaminated absorbent materials, and disposable labware (e.g., pipette tips, tubes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Contaminated PPE: Place disposable gloves, lab coats, and other contaminated PPE in a sealed bag or container labeled as hazardous waste.
2. Disposal Procedure:
-
All waste streams containing this compound must be disposed of through your institution's certified hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this or any other potent research compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
